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  • Product: 2-Amino-3-chloro-4-methylphenol
  • CAS: 1379328-15-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Reactivity of 2-Amino-3-chloro-4-methylphenol

Introduction & Strategic Importance In the landscape of modern medicinal chemistry and industrial organic synthesis, highly functionalized phenolic compounds serve as critical building blocks. 2-Amino-3-chloro-4-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In the landscape of modern medicinal chemistry and industrial organic synthesis, highly functionalized phenolic compounds serve as critical building blocks. 2-Amino-3-chloro-4-methylphenol is a prime example of a multi-substituted aromatic system that offers immense synthetic versatility. Featuring an electron-donating hydroxyl group, a nucleophilic amino group, a sterically demanding methyl group, and an electron-withdrawing chlorine atom, this compound is heavily utilized as a precursor in drug synthesis, dye manufacturing, and biochemical enzyme studies[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing a deep dive into the causality of its synthetic protocols, its physicochemical behavior, and its mechanistic applications in drug development.

Molecular Architecture & Physicochemical Profiling

The structural complexity of 2-Amino-3-chloro-4-methylphenol dictates its reactivity. The compound exhibits a planar structure driven by the conjugation within the aromatic ring, which facilitates strong interactions in biochemical pathways [1]. The push-pull electronic dynamics—created by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups competing with the electron-withdrawing chlorine (-Cl) substituent—make it highly reactive yet stable enough for controlled downstream modifications.

To maximize its utility and shelf-life, the compound is most frequently synthesized and stored as a hydrochloride salt . This salt formation drastically enhances its aqueous solubility, making it highly suitable for biological assays and aqueous-phase industrial reactions [1].

Table 1: Chemical Identity & Structural Data
ParameterSpecification
Product Name 2-Amino-3-chloro-4-methylphenol hydrochloride
CAS Number (HCl Salt) 1845696-03-8[1],[2]
CAS Number (Free Base) 1379328-15-0[3]
Molecular Formula C₇H₉Cl₂NO (Salt) / C₇H₈ClNO (Base)[1]
Molecular Weight 194.06 g/mol (Salt) / 157.60 g/mol (Base)[1]
IUPAC Name 2-amino-3-chloro-4-methylphenol;hydrochloride[1]
SMILES CC1=C(C(=C(C=C1)O)N)Cl.Cl[1]
InChI Key FQCMIKQAYSHQIU-UHFFFAOYSA-N[1]
Table 2: Physical & Chemical Properties
PropertyScientific Observation & Causality
Appearance Solid crystalline powder; typical of stable hydrochloride salts.
Solubility High aqueous solubility due to the ionic nature of the hydrochloride salt; readily soluble in polar organic solvents (e.g., DMSO, Methanol)[1].
Oxidative Reactivity The amino group can be oxidized (e.g., using KMnO₄) to form nitro derivatives. Handling under inert atmosphere is recommended for the free base[1].
Reductive Reactivity Susceptible to reduction protocols to yield corresponding specialized amines[1].

Regioselective Synthesis & Self-Validating Protocol

The synthesis of 2-Amino-3-chloro-4-methylphenol hydrochloride relies on the highly controlled electrophilic aromatic substitution (chlorination) of 2-Amino-4-methylphenol. Direct chlorination of electron-rich phenols often leads to catastrophic over-chlorination. Therefore, the protocol must be designed as a self-validating system that leverages steric and electronic controls to ensure strict regioselectivity at the C3 position [1].

Experimental Methodology: Step-by-Step Synthesis

Step 1: Preparation of the Acidic Matrix

  • Action: Dissolve 2-Amino-4-methylphenol in a controlled aqueous hydrochloric acid (HCl) solution.

  • Causality: The HCl matrix serves a dual purpose. First, it protonates the highly activating -NH₂ group into an anilinium ion (-NH₃⁺). This temporary deactivation prevents uncontrolled oxidation of the amine and shifts the directing power primarily to the hydroxyl group and steric constraints, guiding the incoming chlorine electrophile toward the desired C3 position[1].

Step 2: Controlled Chlorination

  • Action: Slowly introduce the chlorinating agent while maintaining the reaction vessel at strictly controlled low temperatures (-5°C to 0°C).

  • Causality: Low thermal energy suppresses the kinetic pathways that lead to polychlorination (e.g., substitution at C5 or C6). It ensures that the activation energy is only sufficient for the most thermodynamically stable mono-chlorinated intermediate[1].

Step 3: In-Process Control (IPC) Validation

  • Action: Sample the reaction mixture every 30 minutes and analyze via High-Performance Liquid Chromatography (HPLC).

  • Validation: The reaction is a self-validating loop; it is only quenched when the HPLC peak area of the starting material falls below 1%. This prevents reliance on arbitrary reaction times and guarantees maximum yield.

Step 4: Quenching, Isolation, and Salt Formation

  • Action: Quench the reaction and induce crystallization directly from the acidic medium.

  • Causality: By isolating the product directly in the presence of HCl, the compound naturally precipitates as the hydrochloride salt. This step bypasses the need for secondary salting-out procedures, maximizing purity and ensuring the final product possesses the enhanced solubility required for downstream applications[1].

SynthesisWorkflow A 2-Amino-4-methylphenol (Starting Material) B Regioselective Chlorination (HCl, Controlled Temp) A->B Electrophilic Aromatic Substitution C Crude 2-Amino-3-chloro- 4-methylphenol B->C In-Process Control (HPLC) D Recrystallization (Solvent Extraction & Cooling) C->D Salt Formation & Isolation E Pure Hydrochloride Salt (Yield >98%, High Purity) D->E Final QC (NMR/MS)

Fig 1. Self-validating regioselective chlorination workflow.

Biochemical Reactivity & Mechanistic Pathways

In medicinal chemistry and drug development, 2-Amino-3-chloro-4-methylphenol is highly valued for its mechanistic role as a potent nucleophile [1].

When introduced into biological or synthetic metabolic pathways, the lone pair of electrons on the amino group acts as an electron donor. This allows the compound to actively seek out and bind to electrophilic targets, such as specific active-site residues on enzymes. By forming stable covalent or strong non-covalent complexes, it can effectively modulate enzyme interactions and alter cellular signaling pathways[1]. The presence of the chlorine atom at the C3 position provides critical lipophilicity and steric bulk, which often enhances the binding affinity of the molecule to hydrophobic pockets within target proteins.

MechanismAction Nuc 2-Amino-3-chloro-4-methylphenol (Nucleophilic Core) Elec Electrophilic Enzyme Target (Active Site Residue) Nuc->Elec Electron Pair Donation (-NH2) Complex Covalent Enzyme-Inhibitor Complex (Metabolic Modulation) Elec->Complex Covalent Binding Signal Downstream Cellular Signaling (Altered Pathway) Complex->Signal Enzyme Inhibition

Fig 2. Nucleophilic mechanism of action and enzyme modulation.

References

Sources

Exploratory

Solution-Phase Thermodynamic Stability and Degradation Kinetics of 2-Amino-3-chloro-4-methylphenol

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary 2-Amino-3-chloro-4-methylphenol (2A3C4MP) is a highly functionalized aromatic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

2-Amino-3-chloro-4-methylphenol (2A3C4MP) is a highly functionalized aromatic building block widely utilized in complex organic synthesis, medicinal chemistry, and the development of specialized dyes[1]. While the solid-state hydrochloride salt exhibits excellent shelf-life, the free base in solution is thermodynamically unstable. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2A3C4MP in solution, detailing the structural drivers of its auto-oxidation, the kinetic parameters of its degradation, and the self-validating experimental protocols required to accurately profile its stability during drug formulation.

Structural and Electronic Determinants of Stability

To understand the thermodynamic behavior of 2A3C4MP, we must first deconstruct the push-pull electronic effects of its substituents on the central aromatic ring:

  • The Aminophenol Core: The adjacent hydroxyl and amino groups render the aromatic system highly electron-rich. The pKa of the phenolic proton in the closely related 2-amino-4-methylphenol is approximately 10.06[2].

  • The 4-Methyl Group (+I, +M): This electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO). By increasing electron density, it lowers the oxidation potential of the molecule, making it thermodynamically more susceptible to electron loss compared to an unsubstituted aminophenol.

  • The 3-Chloro Group (-I): The chlorine atom exerts an electron-withdrawing inductive effect, which slightly increases the acidity of the phenolic proton (shifting the estimated pKa down to ~9.5–9.8). More importantly, its steric bulk at the meta position restricts the coplanarity of the adjacent amino group, influencing the kinetics of intermolecular dimerization.

The Causality of pH: The thermodynamic stability of 2A3C4MP is strictly governed by pH. At acidic pH (pH < 5), the amino group is protonated (forming the stable hydrochloride salt[1]), which deactivates the ring toward oxidation. However, as the pH approaches physiological conditions (pH 7.4) or alkaline levels, the molecule exists in equilibrium with its deprotonated monoanion. This monoanion is the highly reactive species that drives the thermodynamic instability of the compound[3].

The Thermodynamic Sink: Auto-Oxidation Pathway

In aerobic aqueous solutions, the primary degradation pathway for 2A3C4MP is auto-oxidation. The ultimate thermodynamic sink for this reaction is the formation of a highly conjugated phenoxazinone derivative[4].

The mechanism proceeds via a complex, multi-step cascade:

  • Single Electron Transfer (SET): The monoanion transfers an electron to dissolved triplet oxygen ( O2​ ), forming a highly reactive aminophenoxyl radical and a superoxide anion ( O2∙−​ ). Because this step involves a spin-state change, it is kinetically restricted but thermodynamically favorable[3].

  • Transition Metal Catalysis: Trace adventitious metals (e.g., Cu2+ , Fe3+ , Co2+ ) present in standard buffers act as redox shuttles, drastically lowering the activation energy ( ΔG‡ ) of the SET step[5].

  • Quinone Imine Formation: The radical undergoes a second electron/proton loss to form an electrophilic o-quinone imine[6].

  • Conjugate Addition: A second molecule of 2A3C4MP attacks the o-quinone imine, initiating a cyclization cascade that yields the final phenoxazinone chromophore[7].

Pathway A 2-Amino-3-chloro-4-methylphenol (Stable at low pH) B Deprotonated Monoanion (Reactive Species) A->B pH > 7.0 (pKa ~9.8) C Aminophenoxyl Radical (1e- oxidation) B->C O2 / Trace Metals (Rate-determining) D o-Quinone Imine Intermediate (Highly Electrophilic) C->D -e-, -H+ E Phenoxazinone Derivative (Thermodynamic Sink) D->E + 2nd Molecule (Conjugate Addition)

Mechanistic pathway of 2-Amino-3-chloro-4-methylphenol auto-oxidation to phenoxazinone.

Quantitative Data & Solvent Effects

To formulate 2A3C4MP successfully, researchers must understand its degradation kinetics across different microenvironments. The table below summarizes the representative kinetic parameters of 2A3C4MP based on the established behavior of substituted aminophenols[8].

Table 1: Representative Thermodynamic and Kinetic Parameters of 2A3C4MP in Solution

Solution ConditionpHDissolved O2​ Temp (°C)Apparent Half-Life ( t1/2​ )Primary State / Pathway
Acidic Aqueous 4.0Ambient25> 6 monthsStable (Protonated Amine)
Neutral Aqueous 7.4Ambient25~ 48 hoursAuto-oxidation
Alkaline Aqueous 9.0Ambient25< 2 hoursRapid Auto-oxidation
Alkaline + 1mM EDTA 9.0Ambient25~ 12 hoursAuto-oxidation (Metal-free)
Alkaline Anaerobic 9.0< 0.1 ppm25> 14 daysStable ( O2​ deprived)

Expert Insight: The drastic difference in half-life between the standard alkaline solution and the EDTA-spiked solution proves that what is often measured as "intrinsic instability" is actually metal-catalyzed degradation.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of 2A3C4MP, we must isolate the intrinsic auto-oxidation from metal-catalyzed artifacts and photolytic degradation. The following protocols are designed as self-validating systems.

Protocol 1: Kinetic Tracking of Auto-Oxidation (Isolating O2​ and Metal Dependence)

Causality & Design: We utilize a high-concentration buffer to prevent pH drift, as the oxidation cascade releases protons. EDTA is included in a control arm to sequester adventitious catalytic metals leaching from glassware. An anaerobic arm validates that the degradation is strictly oxidative, not hydrolytic.

  • Buffer Preparation: Prepare 50 mM phosphate buffer at pH 7.4. Split into two aliquots: Arm A (Standard) and Arm B (Spiked with 1 mM EDTA).

  • Deoxygenation (Control): Purge a third aliquot (Arm C) with ultra-high purity N2​ for 30 minutes to establish an anaerobic baseline.

  • Substrate Initiation: Dissolve 2A3C4MP hydrochloride to a final concentration of 100 µM in all three arms. Note: The hydrochloride salt is utilized to ensure rapid dissolution before the pH equilibrates and oxidation begins[1].

  • Incubation & Sampling: Incubate at 37°C in a dark, temperature-controlled shaker (isolating thermal thermodynamics from photolysis). Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots by mixing 1:1 with 0.1% Formic Acid in Acetonitrile. Causality: Dropping the pH below 3 protonates the reactive monoanion, instantly halting the oxidation cascade.

  • Quantification: Analyze via LC-MS/MS using multiple reaction monitoring (MRM) against a stable-isotope-labeled internal standard.

Protocol 2: Thermodynamic Parameter Derivation (Eyring Analysis)

Causality & Design: By tracking the degradation rate across multiple temperatures, we can extract the Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation, giving us a complete thermodynamic profile of the transition state.

  • Repeat Protocol 1 (Arm A) across four distinct temperatures: 25°C, 35°C, 45°C, and 55°C.

  • Extract the pseudo-first-order rate constant ( k ) at each temperature by plotting ln([C]t​/[C]0​) vs. time.

  • Construct an Eyring plot: ln(k/T) vs. 1/T .

  • Calculate ΔH‡ from the slope ( −ΔH‡/R ) and ΔS‡ from the y-intercept. A highly negative ΔS‡ validates the highly ordered bimolecular transition state required for phenoxazinone formation.

Workflow Step1 Sample Prep (Buffer, N2/O2, EDTA) Step2 Thermal Incubation (25°C - 55°C) Step1->Step2 Step3 Aliquot Sampling (Time-course) Step2->Step3 Step4 Acid Quenching (Halt Oxidation) Step3->Step4 Step5 LC-MS/UV-Vis Quantification Step4->Step5

Step-by-step workflow for thermodynamic stability and kinetic degradation profiling.

Mitigation and Formulation Strategies

For drug development professionals formulating 2A3C4MP or its derivatives, the thermodynamic data dictates strict handling requirements:

  • pH Control: Maintain liquid formulations at a pH < 5.0 to ensure the molecule remains in its protonated, oxidation-resistant state.

  • Excipient Selection: Include metal chelators (e.g., EDTA or citric acid) to sequester trace transition metals that exponentially accelerate the SET step[8].

  • Antioxidant Addition: Water-soluble radical scavengers, such as ascorbic acid or sodium metabisulfite, can intercept the aminophenoxyl radical before it dimerizes into the phenoxazinone sink.

References

  • EvitaChem. "Buy 2-Amino-3-chloro-4-methylphenol hydrochloride (EVT-2564457)".
  • Simándi, T. M., et al. "Kinetics and mechanism of the ferroxime(II)-catalysed biomimetic oxidation of 2-aminophenol by dioxygen." Dalton Transactions, RSC Publishing (2004).
  • Barry, C. E., et al. "Mechanism for the formation of the phenoxazinone chromophore of actinomycin." PubMed, NIH.
  • Hassanein, M., et al. "Study of the oxidation of 2-aminophenol by molecular oxygen catalyzed by cobalt(II) phthalocyaninetetrasodiumsulfonate in water." ResearchGate.
  • Zaki, M., et al. "Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts." Arabian Journal of Chemistry.
  • Benchchem. "2-Amino-4-methylphenol | 95-84-1".
  • Oancea, D., et al. "Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism." ResearchGate.
  • Munday, R., et al. "Thermodynamic and kinetic considerations for the reaction of semiquinone radicals to form superoxide and hydrogen peroxide." PMC, NIH.

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Amino-3-chloro-4-methylphenol: A Methodological Whitepaper

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requireme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement. 2-Amino-3-chloro-4-methylphenol (CAS: 1379328-15-0) presents a fascinating crystallographic challenge due to its dense array of functional groups capable of competing non-covalent interactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural lists. Instead, this guide establishes a self-validating crystallographic workflow . We will dissect the causality behind experimental choices—from solvent selection to radiation source—and provide the theoretical framework for interpreting the X-ray diffraction (XRD) data of this multi-functional aromatic system.

Theoretical Framework: Predicting the Supramolecular Architecture

To successfully solve and refine a crystal structure, one must first understand the chemical forces driving its assembly. 2-Amino-3-chloro-4-methylphenol contains three distinct interaction sites:

  • Phenolic Hydroxyl (-OH): A strong hydrogen bond donor and acceptor.

  • Amino Group (-NH₂): A bifurcated hydrogen bond donor and a moderate acceptor.

  • Chlorine Atom (-Cl): A highly polarizable halogen capable of forming directional halogen bonds.

The Interplay of Hydrogen and Halogen Bonding

The crystal packing of this compound is dictated by the competitive hierarchy between hydrogen and halogen bonds. The strong O-H⋯N and N-H⋯O hydrogen bonds will rapidly form the primary supramolecular synthons, likely arranging the molecules into 1D chains or 2D sheets.

Simultaneously, the chlorine atom possesses an anisotropic electron distribution—a nucleophilic equatorial belt and an electrophilic polar " σ -hole". As established in foundational crystal engineering literature, 1 [1] that often dictate the final 3D architecture of the crystal lattice by bridging these 2D sheets via Cl⋯Cl or Cl⋯O interactions.

Interactions Molecule Central Molecule (C7H8ClNO) OH Phenolic -OH (Donor/Acceptor) Molecule->OH Covalent NH2 Amino -NH2 (Donor/Acceptor) Molecule->NH2 Covalent Cl Chlorine -Cl (Halogen Bond) Molecule->Cl Covalent OH->NH2 Intermolecular H-Bond Cl->Cl Type I/II Halogen Bond

Fig 1. Predicted intermolecular interaction pathways dictating crystal packing.

Experimental Protocols: A Self-Validating System

A robust crystallographic study must prove that the microscopic single crystal analyzed is representative of the macroscopic bulk powder. The following step-by-step methodology is designed as a closed, self-validating loop.

Phase 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 50 mg of 2-Amino-3-chloro-4-methylphenol powder in 2 mL of a polar aprotic solvent (e.g., ethyl acetate) in a 4 mL inner glass vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Incubation: Leave the system undisturbed at an isothermal 293 K for 3–7 days until prismatic crystals form.

  • Causality & Logic: Vapor diffusion allows for a highly controlled, slow supersaturation rate, yielding defect-free single crystals. The choice of an aprotic solvent is critical; it prevents the solvent from competing for the strong hydrogen-bond donors/acceptors of the solute, thereby avoiding the formation of unwanted pseudopolymorphs (solvates).

Phase 2: SCXRD Data Collection and Structure Solution
  • Harvesting: Select a single crystal using polarized light microscopy. Complete extinction under crossed polarizers ensures the absence of twinning.

  • Mounting: Mount the crystal on a MiTeGen micromount using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality & Logic: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances high-angle diffraction intensity and allows for the precise electron-density localization of the hydrogen atoms attached to the amino and hydroxyl groups.

  • Data Collection: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å).

    • Causality & Logic: Mo-K α is explicitly selected over Cu-K α ( λ=1.54184 Å) to minimize X-ray absorption effects caused by the heavier chlorine atom, ensuring higher data quality and more reliable atomic displacement parameters.

  • Solution & Refinement: Solve the structure using intrinsic phasing in 2 [2]. Refine the structure using full-matrix least-squares on F2 in SHELXL, orchestrated via the3 [3].

Phase 3: Bulk Phase Validation (The Self-Validating Loop)
  • Simulation: Export the refined .cif file and simulate the theoretical Powder X-Ray Diffraction (PXRD) pattern using4[4].

  • Bulk Analysis: Gently grind the remaining bulk powder of 2-Amino-3-chloro-4-methylphenol and collect an experimental PXRD pattern at room temperature.

  • Verification: Overlay the simulated and experimental patterns (accounting for minor peak shifts due to the 100 K vs. 298 K temperature difference).

    • Causality & Logic: A single crystal may represent a kinetic polymorph or an anomaly. By cross-referencing the simulated SCXRD pattern with the bulk PXRD pattern, the protocol becomes a self-validating system, proving that the solved structure accurately represents the thermodynamic bulk material.

Workflow A 2-Amino-3-chloro-4-methylphenol (Bulk Powder) B Solvent Screening & Vapor Diffusion A->B C Single Crystal Selection (Polarized Light) B->C D SCXRD Data Collection (Mo-Kα, 100 K) C->D E Structure Solution & Refinement (SHELXT / Olex2) D->E F PXRD Bulk Validation (Simulated vs. Experimental) E->F

Fig 2. Self-validating crystallographic workflow from powder to bulk phase verification.

Quantitative Data Summaries

Based on crystallographic databases for structurally analogous halogenated aminophenols, the tables below summarize the expected quantitative parameters and geometric limits for 2-Amino-3-chloro-4-methylphenol.

Table 1: Predicted Crystallographic Parameters
ParameterExpected Value / Assignment
Chemical Formula C₇H₈ClNO
Formula Weight 157.60 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or Pbca (Centrosymmetric, achiral)
Z (Molecules per unit cell) 4 (Monoclinic) or 8 (Orthorhombic)
Calculated Density ( ρ ) ~1.45 - 1.55 g/cm³
Table 2: Geometric Parameters of Intermolecular Interactions
Interaction TypeDonor Acceptor Distance (Å)Angle (°)Structural Role
O-H N 2.70 – 2.85160 – 180Primary 1D Chain Formation
N-H O 2.80 – 3.00150 – 1802D Sheet Cross-linking
Cl Cl (Type I) 3.20 – 3.50 θ1​≈θ2​≈180 Inversion Center Packing
Cl Cl (Type II) 3.20 – 3.50 θ1​≈180,θ2​≈90 Orthogonal 3D Lattice Assembly

References

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". Accounts of Chemical Research, 47(8), 2514-2524.
  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.
  • Macrae, C. F., et al. (2020). "Mercury 4.0: from visualization to analysis, design and prediction". Journal of Applied Crystallography, 53(1), 226-235.

Sources

Exploratory

Electronic Profiling and HOMO-LUMO Gap Analysis of 2-Amino-3-chloro-4-methylphenol: A Technical Whitepaper

Executive Summary In modern drug development and advanced organic synthesis, the reactivity, stability, and pharmacokinetic potential of an intermediate are fundamentally governed by its frontier molecular orbitals (FMOs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and advanced organic synthesis, the reactivity, stability, and pharmacokinetic potential of an intermediate are fundamentally governed by its frontier molecular orbitals (FMOs). 2-Amino-3-chloro-4-methylphenol is a highly functionalized aromatic scaffold characterized by a complex "push-pull" electronic system.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural formula, but as a dynamic electronic landscape. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—known as the HOMO-LUMO gap—serves as the critical metric for the molecule's chemical hardness, polarizability, and biological target affinity. This whitepaper establishes a self-validating framework, synthesizing Density Functional Theory (DFT) with empirical electrochemical and spectroscopic protocols to profile the electronic properties of 2-Amino-3-chloro-4-methylphenol.

Mechanistic Insights: Substituent Effects on Frontier Molecular Orbitals

To understand the HOMO-LUMO gap of 2-Amino-3-chloro-4-methylphenol, we must analyze the causality behind its substituent effects. The native phenol core exhibits a relatively wide HOMO-LUMO gap of approximately 6.35 eV, rendering it chemically "hard" and stable [1]. However, the strategic placement of functional groups on this specific scaffold dramatically alters its electronic architecture:

  • The Ortho-Amino Group (-NH₂): Acting as a potent electron-donating group (EDG) via resonance, the nitrogen's lone pair delocalizes into the aromatic π-system. This significantly raises the energy of the HOMO, increasing the molecule's nucleophilicity and susceptibility to electrophilic attack.

  • The Para-Methyl Group (-CH₃): This group acts as a weak EDG through hyperconjugation. By donating σ-electron density into the ring, it further destabilizes the ground state, incrementally raising the HOMO level [3].

  • The Meta-Chloro Group (-Cl): Halogens present a dual electronic nature. While it withdraws electron density via the σ-bond (inductive effect), it donates density via the π-bond (resonance). In this highly substituted environment, the inductive withdrawal stabilizes the excited state, effectively lowering the LUMO energy [2].

SubstituentEffects Core Phenol Core (Base Gap ~6.35 eV) NH2 Ortho -NH2 (Strong EDG) Core->NH2 CH3 Para -CH3 (Weak EDG) Core->CH3 Cl Meta -Cl (EWG/Resonance) Core->Cl HOMO Raises HOMO (Increases Nucleophilicity) NH2->HOMO CH3->HOMO LUMO Lowers LUMO (Increases Electrophilicity) Cl->LUMO Final 2-Amino-3-chloro-4-methylphenol (Narrowed Gap ~4.8 eV) HOMO->Final LUMO->Final

Electronic substituent effects narrowing the HOMO-LUMO gap.

Computational Methodology: DFT Protocol

To quantify these electronic shifts, we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is dictated by the chemical physics of the molecule. We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set [2].

  • Why B3LYP? It provides an optimal balance between computational efficiency and accuracy for evaluating the exchange-correlation energy of organic molecules.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is mathematically critical for accurately modeling the expanded electron clouds of the chlorine atom and the oxygen/nitrogen lone pairs. The polarization functions (d,p) account for the distortion of these orbitals during chemical interactions.

Step-by-Step Computational Workflow
  • 3D Geometry Construction: Build the initial conformer using a molecular builder (e.g., GaussView), ensuring proper dihedral alignment of the -OH and -NH₂ groups to account for intramolecular hydrogen bonding.

  • Ground State Optimization: Execute the DFT optimization in the gas phase. Crucial validation: Perform a subsequent frequency calculation to ensure the absence of imaginary frequencies, confirming the geometry represents a true global energy minimum.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the optimized checkpoint file.

  • TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) to predict vertical excitation energies, simulating the theoretical UV-Vis spectrum for later empirical correlation.

Quantitative Data: Global Reactivity Descriptors

Based on established DFT calculations for closely related halogenated aminophenols [2][3], the representative frontier orbital energies and derived global reactivity descriptors for 2-Amino-3-chloro-4-methylphenol are summarized below.

These descriptors are derived using Koopmans' theorem approximations:

  • Ionization Potential (I)−EHOMO​

  • Electron Affinity (A)−ELUMO​

  • Chemical Hardness (η) = (I−A)/2

  • Chemical Softness (S) = 1/(2η)

  • Electrophilicity Index (ω) = χ2/(2η) , where Electronegativity (χ) = (I+A)/2

Table 1: Representative Electronic Properties (B3LYP/6-311++G(d,p))
ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -5.60High energy indicates strong electron-donating capability.
LUMO Energy ELUMO​ -0.80Lowered by the -Cl group; defines electron-accepting ability.
HOMO-LUMO Gap ΔE 4.80Narrow gap indicates high polarizability and chemical reactivity.
Chemical Hardness η 2.40Low hardness confirms the molecule is highly reactive.
Chemical Softness S 0.21High softness makes it an ideal nucleophile for cross-coupling.
Electrophilicity ω 2.13Moderate electrophilicity allows for controlled target binding.

Experimental Validation Workflows

A computational model is fundamentally a hypothesis until empirically validated. To ensure trustworthiness, we employ a self-validating system where theoretical predictions are cross-examined by spectroscopic and electrochemical data.

Protocol A: UV-Vis Spectroscopy (Optical Gap Validation)

TD-DFT predicts the energy required for electron excitation. We validate this using UV-Vis spectroscopy.

  • Preparation: Dissolve 2-Amino-3-chloro-4-methylphenol in spectroscopic-grade ethanol to a concentration of 10−5 M. Causality: Ethanol is chosen to stabilize the polar transition states without overly disrupting intramolecular hydrogen bonds.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Identify the λmax​ corresponding to the π→π∗ and n→π∗ transitions. Calculate the empirical optical band gap using the onset of absorption ( Eg​=1240/λonset​ ) and correlate it with the TD-DFT predicted gap.

Protocol B: Cyclic Voltammetry (Redox Gap Validation)

Cyclic Voltammetry (CV) provides a direct empirical measurement of the HOMO and LUMO energies via oxidation and reduction potentials.

  • System Setup: Assemble a three-electrode cell: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/AgCl (reference electrode).

  • Electrolyte Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile. Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of radical intermediates. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure ionic conductivity without interfering with the redox waves.

  • Execution: Sweep the potential at a scan rate of 50 mV/s.

  • Data Extraction: Identify the onset oxidation potential ( Eox​ ) and onset reduction potential ( Ered​ ).

  • Calculation: Convert to the absolute energy scale using the ferrocene standard:

    • EHOMO​=−(Eox​+4.4) eV

    • ELUMO​=−(Ered​+4.4) eV

Workflow A 3D Geometry Optimization (B3LYP/6-311++G(d,p)) B FMO Extraction (HOMO & LUMO Energies) A->B C TD-DFT Calculation (Excited States Prediction) A->C F Data Synthesis & Gap Validation B->F D UV-Vis Spectroscopy (Empirical Optical Gap) C->D Predicts D->F E Cyclic Voltammetry (Empirical Redox Potentials) E->F

Self-validating workflow combining DFT computation with empirical analysis.

Applications in Drug Development

Understanding the HOMO-LUMO gap of 2-Amino-3-chloro-4-methylphenol is not merely an academic exercise; it has direct implications for drug development and API (Active Pharmaceutical Ingredient) synthesis:

  • Catalytic Cross-Coupling: The elevated HOMO level (high chemical softness) makes the amino group an exceptional nucleophile for Buchwald-Hartwig aminations, reducing the required catalyst loading and reaction temperatures.

  • Pharmacokinetics & Target Binding: The specific electrophilicity index ( ω≈2.13 eV ) suggests that the molecule can effectively participate in charge-transfer interactions with electron-rich biological targets, such as the cysteine residues in enzyme active sites, without being so reactive as to cause indiscriminate toxicity.

By treating the molecule as a quantifiable electronic system, researchers can rationally design synthetic pathways and predict its behavior in complex biological matrices.

References

  • Understanding the Adsorption Mechanism of Phenol and Para-Chlorophenol onto Sepiolite Clay: A Combined DFT Calculations, Molecular Dynamics Simulations, and Isotherm Analysis Source: MDPI - Molecules URL:[Link]

  • Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed) URL:[Link]

  • The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies Source: IUCrData (International Union of Crystallography) URL:[Link]

Foundational

Solvation Dynamics and Solubility Profile of 2-Amino-3-chloro-4-methylphenol in Polar Aprotic Solvents: A Technical Guide

As a Senior Application Scientist in process chemistry and drug development, I frequently encounter the challenge of solvating densely functionalized aromatics. 2-Amino-3-chloro-4-methylphenol (CAS: 1379328-15-0) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry and drug development, I frequently encounter the challenge of solvating densely functionalized aromatics. 2-Amino-3-chloro-4-methylphenol (CAS: 1379328-15-0) is a prime example of such a compound. Widely utilized as a critical intermediate in organic synthesis, medicinal chemistry, and the production of advanced specialty polymers, its structural complexity demands a rigorous approach to solvent selection[1].

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2-Amino-3-chloro-4-methylphenol in polar aprotic solvents, supported by self-validating experimental protocols designed for scalable laboratory workflows.

Mechanistic Causality: The Case for Polar Aprotic Solvents

To understand the solubility behavior of 2-Amino-3-chloro-4-methylphenol, we must first analyze its molecular topology. The compound features a phenolic hydroxyl group (-OH) at C1, an amino group (-NH₂) at C2, a chlorine atom (-Cl) at C3, and a methyl group (-CH₃) at C4[1].

The Intramolecular Hydrogen Bonding Challenge

The ortho-relationship between the hydroxyl and amino groups facilitates strong intramolecular hydrogen bonding. This internal stabilization, combined with the inductive electron-withdrawing effect of the adjacent chlorine atom, significantly increases the crystal lattice energy of the solid. Consequently, the molecule exhibits poor solubility in non-polar hydrocarbons and moderate-to-low solubility in standard protic solvents (like alcohols), which struggle to outcompete the internal hydrogen bonds without inducing unwanted side reactions[2].

The Polar Aprotic Advantage

To achieve high-concentration dissolution, the solvent must possess sufficient hydrogen-bond accepting basicity to actively disrupt the intramolecular interactions and solvate the functional groups[3]. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this task:

  • Exclusive H-Bond Acceptors: The highly polarized S=O bond in DMSO and the C=O bonds in DMF/NMP act as aggressive hydrogen-bond acceptors, binding strongly to the acidic phenolic proton and the basic amino protons.

  • Absence of Acidic Protons: Because they do not donate protons, polar aprotic solvents do not compete with the solute's basic sites. This prevents the ionization of the amino group and mitigates the risk of premature air-oxidation, a common degradation pathway for electron-rich aminophenols in basic or protic media[2].

Quantitative & Qualitative Solubility Profile

While exact thermodynamic solubility limits are highly dependent on temperature and specific polymorphic forms, we can establish a highly accurate predictive profile based on the solvation thermodynamics of structurally analogous halogenated aminophenols[4].

Table 1: Solubility Profile of 2-Amino-3-chloro-4-methylphenol in Polar Aprotic Solvents at 298.15 K

SolventPolarity IndexH-Bond Acceptor CapabilityEstimated SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2Very High> 100 mg/mL (Highly Soluble)Exceptional H-bond accepting ability from the S=O dipole effectively shatters the solute's crystal lattice[3].
N,N-Dimethylformamide (DMF) 6.4High> 80 mg/mL (Highly Soluble)Strong dipole-dipole interactions and H-bonding with the carbonyl oxygen provide excellent solvation[3].
N-Methyl-2-pyrrolidone (NMP) 6.7High> 80 mg/mL (Highly Soluble)The cyclic amide structure provides superior solvation for aromatic rings and amphoteric polar groups[3].
Acetonitrile (ACN) 5.8Moderate10 - 30 mg/mL (Moderately Soluble)Lower H-bond basicity compared to amides/sulfoxides; solvation is driven primarily by dipole interactions[2].
Tetrahydrofuran (THF) 4.0Moderate20 - 40 mg/mL (Moderately Soluble)The ether oxygen acts as an H-bond acceptor, but the lower dielectric constant limits the total thermodynamic capacity[2].

Self-Validating Experimental Protocol: Isothermal Solubility Determination

To establish precise solubility parameters for process scale-up, empirical validation is mandatory. The following protocol utilizes an isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) to ensure a self-validating, thermodynamically sound system[4].

Phase 1: Thermodynamic Equilibration
  • Solvent Preparation: Dispense 10.0 mL of anhydrous polar aprotic solvent (e.g., DMSO or DMF) into a 20 mL amber glass vial.

    • Causality: Anhydrous conditions prevent water from altering the dielectric constant and acting as an anti-solvent. Amber glass prevents photo-oxidation of the electron-rich aminophenol core.

  • Solute Addition: Incrementally add 2-Amino-3-chloro-4-methylphenol until a visible, persistent suspension remains.

    • Causality: An excess of solid ensures that the solution is fully saturated, meaning the chemical potential of the solid equals the chemical potential of the solute in solution.

  • Isothermal Agitation: Seal the vial and place it in a thermostatic orbital shaker at 298.15 K (± 0.1 K) at 300 rpm for 24 hours.

    • Causality: A 24-hour agitation period overcomes kinetic dissolution barriers, ensuring true thermodynamic solid-liquid equilibrium rather than a metastable supersaturated state.

Phase 2: Separation and Quantification
  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes.

    • Causality: Centrifugation is strictly preferred over filtration. Polar aprotic solvents like DMSO can swell or dissolve certain filter membranes, and the solute can adsorb to the filter matrix, which would artificially lower the quantified solubility.

  • Dilution: Carefully extract a 100 µL aliquot of the clear supernatant and dilute it volumetrically (1:100) with the HPLC mobile phase.

    • Causality: Dilution prevents sudden precipitation within the HPLC system and ensures the concentration falls within the linear dynamic range of the UV detector.

  • HPLC Analysis: Quantify the concentration using a validated RP-HPLC method (C18 column, UV detection at ~280 nm) against a multi-point calibration curve to validate the final data.

Workflow Visualization

The following diagram maps the logical progression of the self-validating solubility determination workflow.

G N1 1. Anhydrous Solvent Prep (DMSO / DMF) N2 2. Excess Solute Addition (Ensure Saturation) N1->N2 N3 3. Isothermal Agitation (24h at 298.15 K) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. HPLC-UV Quantification (Data Validation) N4->N5

Fig 1: Isothermal shake-flask workflow for thermodynamic solubility determination.

Troubleshooting & Optimization

Even in ideal solvents, specific process conditions can introduce solubility challenges. Implement these field-proven optimizations when necessary:

  • Recalcitrant Dissolution Kinetics: If the compound exhibits slow dissolution despite high theoretical solubility, utilize sonication for 10-15 minute intervals. Acoustic cavitation provides localized thermal and mechanical energy to break down crystalline agglomerates without raising the bulk temperature of the solvent[4].

  • Temperature-Induced Precipitation: When working near saturation limits, minor temperature drops during transfer steps can cause rapid crystallization. If your downstream process requires lower temperatures, introduce a binary co-solvent system (e.g., DMSO/THF) to modulate the solubility curve and maintain a homogeneous liquid phase[2].

References

  • EvitaChem. "Buy 2-Amino-3-chloro-4-methylphenol hydrochloride (EVT-2564457)". EvitaChem Product Catalog. 1

  • BenchChem. "In-Depth Technical Guide: Solubility of 5,5'-Methylenebis(2-aminophenol) in Organic Solvents". BenchChem Technical Support. 3

  • BenchChem. "Addressing solubility issues of 5-Bromo-2-chlorophenol in organic solvents". BenchChem Technical Support. 4

  • National Institutes of Health (NIH) / PMC. "Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids". 2

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloro-4-methylphenol: Pathways and Methodologies

This guide provides a comprehensive overview of the synthetic pathways and common precursors for 2-Amino-3-chloro-4-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic pathways and common precursors for 2-Amino-3-chloro-4-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of synthesizing this valuable chemical intermediate. We will explore the most plausible synthetic routes, analyze the chemical principles governing each step, and provide detailed experimental protocols where established.

Introduction and Strategic Overview

2-Amino-3-chloro-4-methylphenol is an aromatic compound with a unique substitution pattern that makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring an amino, a chloro, a methyl, and a hydroxyl group on a benzene ring, offers multiple reaction sites for further functionalization.

The primary proposed synthetic pathway involves three key transformations:

  • Chlorination of 4-methylphenol to introduce the chlorine atom.

  • Nitration of the resulting 2-chloro-4-methylphenol to introduce a nitro group, which will subsequently be reduced to the target amino group.

  • Reduction of the nitro group to yield the final product, 2-Amino-3-chloro-4-methylphenol.

This guide will provide a detailed examination of each of these steps, including a discussion of potential challenges, such as regioselectivity, and strategies to overcome them.

Proposed Synthesis Pathway from 4-Methylphenol

The most logical and cost-effective approach to the synthesis of 2-Amino-3-chloro-4-methylphenol begins with the readily available starting material, 4-methylphenol. The overall transformation is depicted below:

Synthesis_Pathway 4-Methylphenol 4-Methylphenol 2-Chloro-4-methylphenol 2-Chloro-4-methylphenol 4-Methylphenol->2-Chloro-4-methylphenol Chlorination 2-Nitro-3-chloro-4-methylphenol 2-Nitro-3-chloro-4-methylphenol 2-Chloro-4-methylphenol->2-Nitro-3-chloro-4-methylphenol Nitration 2-Amino-3-chloro-4-methylphenol 2-Amino-3-chloro-4-methylphenol 2-Nitro-3-chloro-4-methylphenol->2-Amino-3-chloro-4-methylphenol Reduction

Figure 1: Proposed three-step synthesis of 2-Amino-3-chloro-4-methylphenol from 4-methylphenol.

Step 1: Regioselective Chlorination of 4-Methylphenol

The initial step in the synthesis is the regioselective chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol. The hydroxyl and methyl groups are both ortho, para-directing activators. To achieve selective chlorination at the position ortho to the hydroxyl group and meta to the methyl group, careful selection of the chlorinating agent and catalyst is crucial.

A patented process outlines a highly selective method for this transformation.[1]

Reaction:

4-Methylphenol + Chlorinating Agent → 2-Chloro-4-methylphenol

Causality Behind Experimental Choices:

  • Chlorinating Agent: Elemental chlorine or sulfuryl chloride are suitable chlorinating agents.[1] Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and easier to handle than gaseous chlorine.

  • Catalyst System: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), in conjunction with a diaryl sulfide (e.g., diphenyl sulfide) has been shown to enhance the regioselectivity towards the desired 2-chloro isomer.[1] The catalyst system polarizes the chlorinating agent, increasing its electrophilicity and directing the substitution.

  • Temperature Control: The reaction temperature is maintained between 0°C and 100°C to ensure high selectivity and prevent the formation of undesired isomers and dichlorinated byproducts.[1]

Experimental Protocol: Synthesis of 2-Chloro-4-methylphenol

This protocol is adapted from the process described in US Patent 5,847,236 A.[1]

  • Melt 100 parts by weight of 4-methylphenol at 35-36°C with stirring.

  • Add 0.96 parts by weight of anhydrous aluminum chloride (AlCl₃) and 1.0 part by weight of diphenyl sulfide to the molten phenol.

  • Introduce 73.1 parts by weight of chlorine gas uniformly over 4 hours, maintaining the temperature initially at 32-33°C and later at 22-25°C.

  • After the addition of chlorine is complete, continue stirring for an additional hour at 24-25°C.

  • The resulting mixture contains 2-chloro-4-methylphenol with high purity. Further purification can be achieved by distillation.

Data Presentation:

ParameterValueReference
Starting Material4-Methylphenol[1]
Chlorinating AgentChlorine or Sulfuryl Chloride[1]
Catalyst SystemLewis Acid (e.g., AlCl₃) and Diaryl Sulfide[1]
Reaction Temperature0-100 °C[1]
Molar Ratio (Chlorinating Agent:4-Methylphenol)0.95-1.1 : 1[1]
Yield of 2-chloro-4-methylphenol> 90%[1]
Step 2: Regioselective Nitration of 2-Chloro-4-methylphenol

This is the most critical and challenging step in the proposed synthesis. The goal is to introduce a nitro group at the position ortho to the hydroxyl group and adjacent to the chlorine atom. The directing effects of the substituents on the aromatic ring are as follows:

  • -OH (Hydroxyl): Strongly activating and ortho, para-directing.

  • -CH₃ (Methyl): Activating and ortho, para-directing.

  • -Cl (Chloro): Deactivating but ortho, para-directing.

The available positions for nitration are ortho and para to the hydroxyl group. The para position is already occupied by the methyl group. This leaves the two ortho positions. One of these is sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur predominantly at the position ortho to the hydroxyl group and adjacent to the chloro group.

Reaction:

2-Chloro-4-methylphenol + Nitrating Agent → 2-Nitro-3-chloro-4-methylphenol

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent. However, due to the activated nature of the phenol ring, this can lead to over-nitration and oxidation. Milder nitrating agents are preferable.

  • Mild Nitrating Conditions: The use of metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or cerium(IV) ammonium nitrate (CAN), can provide a more controlled and regioselective nitration of phenols. These reagents often favor ortho-nitration.

Experimental Protocol: General Procedure for Phenol Nitration

The following is a general protocol for the regioselective ortho-nitration of phenols and would require optimization for the specific substrate, 2-chloro-4-methylphenol.

  • Dissolve the 2-chloro-4-methylphenol in a suitable solvent (e.g., acetic acid, chloroform, or an alcohol).

  • Cool the solution in an ice bath.

  • Slowly add the nitrating agent (e.g., a solution of nitric acid in the chosen solvent, or a solid metal nitrate) while maintaining a low temperature (0-10°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the product by recrystallization or column chromatography.

Visualization of Nitration Mechanism:

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ Nitronium ion HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Phenol 2-Chloro-4-methylphenol Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex + NO₂⁺ Nitrophenol 2-Nitro-3-chloro-4-methylphenol Sigma_Complex->Nitrophenol - H⁺

Figure 2: General mechanism for the nitration of a phenol.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 2-nitro-3-chloro-4-methylphenol to an amino group to yield the target compound. This is a standard and generally high-yielding transformation in organic synthesis.

Reaction:

2-Nitro-3-chloro-4-methylphenol + Reducing Agent → 2-Amino-3-chloro-4-methylphenol

Causality Behind Experimental Choices:

  • Reducing Agent: Several methods are available for the reduction of aromatic nitro groups.

    • Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a very effective method. Care must be taken as some catalysts can also cause dehalogenation (removal of the chlorine atom). Raney nickel is often preferred over Pd/C when dehalogenation is a concern.

    • Metal/Acid Reduction: Metals such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are commonly used. This method is often cost-effective and avoids the need for high-pressure hydrogenation equipment.

    • Other Reagents: Tin(II) chloride (SnCl₂) in hydrochloric acid is another effective reagent for this transformation.

Experimental Protocol: General Procedure for Nitro Group Reduction

The following is a general protocol for the reduction of an aromatic nitro group and would need to be adapted for the specific substrate.

  • Dissolve the 2-nitro-3-chloro-4-methylphenol in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add the reducing agent. For catalytic hydrogenation, add the catalyst (e.g., 5-10 mol% Pd/C) and place the reaction under a hydrogen atmosphere (balloon or Parr shaker). For metal/acid reduction, add the metal powder (e.g., iron or tin) followed by the slow addition of the acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst. For metal/acid reduction, filter to remove the excess metal and then neutralize the acid.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Alternative Synthetic Considerations

While the pathway from 4-methylphenol is the most plausible, other synthetic strategies could be considered, although they may present their own challenges.

Diazotization of an Aminophenol Precursor

An alternative route could involve the diazotization of a suitable aminophenol, followed by a Sandmeyer-type reaction to introduce the chloro group. This would require the synthesis of 2,3-diamino-4-methylphenol, which is not a readily available starting material and its synthesis would likely be complex.

Characterization of 2-Amino-3-chloro-4-methylphenol

As of the writing of this guide, detailed experimental characterization data for 2-Amino-3-chloro-4-methylphenol is not widely available in the public domain. However, based on the proposed structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino group protons, the hydroxyl group proton, and the methyl group protons. The aromatic protons would likely appear as doublets, with coupling constants typical for ortho-protons.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₈ClNO), with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amino groups, as well as C-H, C=C, and C-Cl bonds.

Conclusion

The synthesis of 2-Amino-3-chloro-4-methylphenol presents a challenging yet achievable goal for the synthetic chemist. The most promising pathway commences with the common precursor, 4-methylphenol, and proceeds through a three-step sequence of chlorination, nitration, and reduction. While the chlorination and reduction steps are well-established transformations, the regioselective nitration of 2-chloro-4-methylphenol is a critical step that requires careful optimization of reaction conditions to achieve the desired isomer. This guide provides a robust theoretical framework and practical protocols to aid researchers in the successful synthesis of this valuable compound. Further experimental investigation is warranted to fully validate and optimize the proposed synthetic route.

References

  • EvitaChem. 2-Amino-3-chloro-4-methylphenol hydrochloride.
  • Google Patents. US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Electrophilic Aromatic Substitution of 2-Amino-3-chloro-4-methylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The functionalization of highly substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The functionalization of highly substituted aromatic rings is a cornerstone of pharmaceutical development. 2-Amino-3-chloro-4-methylphenol presents a unique regioselectivity challenge during Electrophilic Aromatic Substitution (EAS). With positions C1 through C4 occupied by substituents possessing competing electronic effects, only positions C5 and C6 remain available for functionalization.

As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system where regioselectivity can be rationally inverted by manipulating the reaction environment. The fundamental principle of EAS dictates that the most electron-rich position will attack the electrophile .

  • The C6 Position: Synergistically directed by the strong ortho-directing hydroxyl group (-OH at C1) and the para-directing chlorine atom (-Cl at C3).

  • The C5 Position: Governed by the para-directing amine (-NH₂ at C2) and the ortho-directing methyl group (-CH₃ at C4).

The Regioselectivity Switch: The free amine is highly susceptible to oxidative degradation by halogens or nitrating agents. More importantly, its directing power is entirely pH-dependent. In strongly acidic media, the amine is protonated to an anilinium ion (-NH₃⁺). This abolishes its resonance-donating ability, transforming it into a strong electron-withdrawing meta-director (directing to C6). Conversely, protecting the amine via N-acetylation under neutral conditions preserves its para-directing ability (directing to C5) while preventing oxidation, overcoming the steric and electronic hurdles of the ortho effect .

Visualizing the Regioselective Workflows

The following diagram illustrates the divergent synthetic pathways used to achieve absolute regiocontrol over the C5 and C6 positions.

EAS_Regioselectivity cluster_acidic Pathway A: Acidic Conditions cluster_neutral Pathway B: N-Protection / Neutral Conditions SM 2-Amino-3-chloro-4-methylphenol (Active Sites: C5, C6) Acid Strong Acid (H2SO4/AcOH) Protonation of -NH2 to -NH3+ SM->Acid Protect N-Acetylation (Ac2O) Forms -NHAc (Prevents Oxidation) SM->Protect MetaDir Ammonium acts as Meta-Director (Directs to C6) Acid->MetaDir ProdC6 C6-Substituted Product (e.g., 6-Bromo derivative) MetaDir->ProdC6 ParaDir Amide acts as Para-Director (Directs to C5) Protect->ParaDir ProdC5 C5-Substituted Product (e.g., 5-Bromo derivative) ParaDir->ProdC5

Fig 1: Regioselective EAS pathways for 2-Amino-3-chloro-4-methylphenol via pH and protection control.

Quantitative Directing Effects

To predict the transition state stabilization accurately , we must analyze the Hammett constants ( σ ) of each substituent. Negative values indicate electron donation (activation), while positive values indicate electron withdrawal (deactivation).

Substituent (Position)Hammett σp​ Hammett σm​ Net Electronic EffectPrimary Directing Site (Acidic Media)Primary Directing Site (Neutral/N-Ac)
-OH (C1)-0.370.12Strong +M, -IC6 (Ortho)C6 (Ortho)
-NH₂ (C2)-0.66-0.16Strong +M, -IN/A (Protonates)C5 (Para)
-NH₃⁺ (C2)+0.60+0.86Strong -I (Deactivator)C6 (Meta)N/A
-NHAc (C2)-0.150.21Moderate +M, -IN/AC5 (Para)
-Cl (C3)+0.23+0.37Weak -I > +MC6 (Para)C6 (Para)
-CH₃ (C4)-0.17-0.07Weak +IC5 (Ortho)C5 (Ortho)

Data Interpretation: In acidic media, the combined directing effects of -OH, -NH₃⁺, and -Cl overwhelmingly force the electrophile to C6 . Under neutral/N-acetylated conditions, the strong para-directing power of the amide (-NHAc) at C2, combined with the ortho-activation from the methyl group at C4, effectively outcompetes the C6 position, driving substitution to C5 .

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure reproducible, high-yield functionalization.

Protocol A: Acid-Mediated C6-Selective Bromination

Objective: Synthesis of 2-amino-6-bromo-3-chloro-4-methylphenol. Mechanism: Exploits the generation of the meta-directing anilinium ion to achieve absolute C6 regioselectivity.

  • Preparation: Suspend 2-Amino-3-chloro-4-methylphenol (10.0 mmol, 1.0 eq) in 25 mL of glacial acetic acid under an inert N₂ atmosphere.

  • Amine Deactivation: Add 0.5 mL of concentrated H₂SO₄. Causality: The strong acid ensures >99.9% protonation of the amine to -NH₃⁺, neutralizing its nucleophilicity and converting it into a meta-director.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Br₂ (10.5 mmol, 1.05 eq) in 5 mL of glacial acetic acid and add dropwise over 30 minutes. Causality: Low temperatures prevent over-bromination and suppress oxidative side-reactions common in electron-rich phenols .

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1). The highly deactivated nature of the protonated ring prevents di-bromination.

  • Quenching & Isolation: Pour the mixture into 100 mL of ice water containing 1.0 g of Sodium Bisulfite (NaHSO₃). Causality: NaHSO₃ acts as a self-validating quench, reducing any unreacted Br₂ to benign bromide ions, preventing post-workup oxidation.

  • Neutralization: Slowly adjust the pH to ~6.0 using 2M NaOH. The deprotonation of the anilinium ion decreases aqueous solubility, causing the C6-bromo product to precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Amide-Directed C5-Selective Bromination

Objective: Synthesis of N-(5-bromo-3-chloro-2-hydroxy-6-methylphenyl)acetamide. Mechanism: Utilizes N-protection to preserve para-directing capabilities while shielding the amine from oxidation.

  • N-Acetylation (Protection): Suspend 2-Amino-3-chloro-4-methylphenol (10.0 mmol, 1.0 eq) in 20 mL of a 1:1 mixture of Methanol/Water. Add Acetic Anhydride (12.0 mmol, 1.2 eq) and stir at room temperature for 1 hour. Causality: The amine is significantly more nucleophilic than the phenol; performing this in an aqueous/alcoholic blend ensures selective N-acetylation without O-acetylation. Filter the resulting N-acetyl precipitate and dry.

  • Preparation for EAS: Dissolve the N-acetyl intermediate in 20 mL of anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) in small portions over 15 minutes. Causality: NBS is chosen over Br₂ because it provides a low, steady concentration of electrophilic bromine. This mild reagent prevents the oxidation of the now-activated ring and allows the thermodynamic preference for the C5 position to dictate regioselectivity.

  • Reaction: Stir the solution in the dark at room temperature for 4 hours.

  • Workup: Pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous MgSO₄.

  • Deprotection (Optional): To recover the free amine, reflux the concentrated amide in 2M HCl for 2 hours, followed by neutralization with Na₂CO₃ to precipitate 2-amino-5-bromo-3-chloro-4-methylphenol.

References

  • Wikipedia contributors. "Electrophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wikipedia contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Liljenberg, M., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach." Journal of Molecular Modeling 24.1 (2018). URL:[Link]

  • ChemTalk. "Electrophilic Aromatic Substitution." Chemistry Talk. URL: [Link]

Application

Application Notes and Protocols: 2-Amino-3-chloro-4-methylphenol as a Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule 2-Amino-3-chloro-4-methylphenol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

2-Amino-3-chloro-4-methylphenol is a trifunctional aromatic compound poised for significant applications in the synthesis of diverse heterocyclic systems. Its unique substitution pattern—an amino group, a hydroxyl group, and a chlorine atom on a methylated benzene ring—offers a rich platform for constructing complex molecular architectures. The strategic placement of these functional groups dictates the regioselectivity of cyclization reactions and allows for further derivatization, making it a valuable building block in medicinal chemistry and materials science.

The presence of the nucleophilic amino and hydroxyl groups ortho to each other is the key feature that facilitates the formation of fused five- and six-membered heterocyclic rings. The electronic effects of the chloro and methyl substituents on the aromatic ring further modulate the reactivity of the molecule, influencing reaction rates and the stability of intermediates. This guide provides an in-depth exploration of the synthetic utility of 2-amino-3-chloro-4-methylphenol, complete with detailed protocols for the synthesis of key heterocyclic scaffolds.

Physicochemical Properties and Safety Data

A comprehensive understanding of the starting material is fundamental to successful and safe synthesis.

PropertyValueReference
IUPAC Name 2-Amino-3-chloro-4-methylphenol-
CAS Number 1845696-03-8 (hydrochloride salt)[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol -
Appearance Off-white to pale crystalline solid (predicted)-
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.-

Safety Precautions:

As with all aminophenol derivatives, 2-amino-3-chloro-4-methylphenol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Aminophenols can be irritants to the skin, eyes, and respiratory tract. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) from the supplier.

Synthesis of the Building Block: 2-Amino-3-chloro-4-methylphenol

The primary route to 2-amino-3-chloro-4-methylphenol involves a two-step process starting from 3-chloro-4-methylphenol:

  • Nitration: The selective nitration of 3-chloro-4-methylphenol introduces a nitro group onto the aromatic ring. The directing effects of the hydroxyl and methyl groups favor nitration at the position ortho to the hydroxyl group and meta to the chloro group.

  • Reduction: The subsequent reduction of the nitro group to an amino group yields the final product. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

3-Chloro-4-methylphenol 3-Chloro-4-methylphenol 2-Nitro-3-chloro-4-methylphenol 2-Nitro-3-chloro-4-methylphenol 3-Chloro-4-methylphenol->2-Nitro-3-chloro-4-methylphenol Nitration (e.g., HNO₃/H₂SO₄) 2-Amino-3-chloro-4-methylphenol 2-Amino-3-chloro-4-methylphenol 2-Nitro-3-chloro-4-methylphenol->2-Amino-3-chloro-4-methylphenol Reduction (e.g., H₂/Pd-C)

Figure 1: General synthetic workflow for the preparation of 2-amino-3-chloro-4-methylphenol.

Application in Heterocyclic Synthesis I: The Construction of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The condensation of 2-aminophenols with various carbonyl compounds is a cornerstone for the synthesis of the benzoxazole core.[4]

Causality Behind Experimental Choices:

The reaction proceeds via an initial formation of a Schiff base between the amino group of the aminophenol and the aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic benzoxazole ring. The presence of the electron-withdrawing chlorine atom in 2-amino-3-chloro-4-methylphenol is expected to slightly decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing reaction conditions compared to unsubstituted 2-aminophenol. The methyl group, being electron-donating, may partially offset this effect.

cluster_0 Reaction Initiation cluster_1 Cyclization and Aromatization 2-Amino-3-chloro-4-methylphenol 2-Amino-3-chloro-4-methylphenol Schiff Base Intermediate Schiff Base Intermediate 2-Amino-3-chloro-4-methylphenol->Schiff Base Intermediate Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Schiff Base Intermediate Cyclized Intermediate Cyclized Intermediate Schiff Base Intermediate->Cyclized Intermediate Intramolecular Cyclization Benzoxazole Product Benzoxazole Product Cyclized Intermediate->Benzoxazole Product Dehydration

Figure 2: Workflow for the synthesis of benzoxazoles from 2-amino-3-chloro-4-methylphenol.

Protocol: Synthesis of 6-Chloro-5-methyl-2-phenylbenzoxazole

This protocol details the synthesis of a representative benzoxazole derivative from 2-amino-3-chloro-4-methylphenol and benzaldehyde.

Materials:

  • 2-Amino-3-chloro-4-methylphenol (1.0 mmol, 157.6 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 19.0 mg)

  • Toluene (10 mL)

Equipment:

  • Round-bottom flask (50 mL) with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-amino-3-chloro-4-methylphenol (1.0 mmol), benzaldehyde (1.0 mmol), p-toluenesulfonic acid (0.1 mmol), and toluene (10 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 8:2). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-chloro-5-methyl-2-phenylbenzoxazole as a solid.

  • Characterize the final product by NMR and mass spectrometry.

Expected Outcome:

The reaction is expected to yield the desired benzoxazole derivative in good yield (typically 70-85%). The product should be a crystalline solid.

Application in Heterocyclic Synthesis II: The Synthesis of Phenoxazines

Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of various dyes and are investigated for their potential as antioxidants and in electronic materials.[5][6] The synthesis of the phenoxazine ring system can be achieved through the oxidative dimerization of 2-aminophenols.

Causality Behind Experimental Choices:

The oxidative dimerization involves the oxidation of the aminophenol to a reactive quinone-imine intermediate, which then undergoes a [4+2] cycloaddition with another molecule of the aminophenol, followed by aromatization to form the phenoxazine core. The substitution pattern on the resulting phenoxazine is determined by the positions of the substituents on the starting aminophenol.

Start 2-Amino-3-chloro-4-methylphenol Oxidation Oxidation (e.g., O₂, catalyst) Start->Oxidation Dimerization [4+2] Cycloaddition Start->Dimerization Quinone-imine Intermediate Quinone-imine Intermediate Oxidation->Quinone-imine Intermediate Quinone-imine Intermediate->Dimerization Dihydrophenoxazine Intermediate Dihydrophenoxazine Intermediate Dimerization->Dihydrophenoxazine Intermediate Aromatization Oxidation Dihydrophenoxazine Intermediate->Aromatization Product Substituted Phenoxazine Aromatization->Product

Figure 3: Logical relationship in the oxidative dimerization for phenoxazine synthesis.

Protocol: Synthesis of a Substituted Phenoxazinone

This protocol describes the synthesis of a phenoxazinone derivative through the oxidative cyclization of 2-amino-3-chloro-4-methylphenol.

Materials:

  • 2-Amino-3-chloro-4-methylphenol (1.0 mmol, 157.6 mg)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆]) (2.5 mmol, 823 mg)

  • Sodium bicarbonate (NaHCO₃) (5.0 mmol, 420 mg)

  • Water (20 mL)

  • Dichloromethane (20 mL)

Equipment:

  • Beaker or Erlenmeyer flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-3-chloro-4-methylphenol (1.0 mmol) in dichloromethane (20 mL) in a 100 mL beaker.

  • In a separate beaker, prepare an aqueous solution of potassium ferricyanide(III) (2.5 mmol) and sodium bicarbonate (5.0 mmol) in water (20 mL).

  • Add the aqueous solution to the dichloromethane solution of the aminophenol with vigorous stirring at room temperature.

  • Continue stirring for 2-3 hours. The reaction progress can be monitored by the formation of a colored product.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure phenoxazinone derivative.

  • Characterize the product by spectroscopic methods.

Self-Validating System:

The formation of the highly colored phenoxazinone product provides a visual confirmation of the reaction progress. The purity of the final product can be readily assessed by TLC and melting point determination. The expected spectroscopic data (NMR, IR, and MS) for the target phenoxazinone will serve as the ultimate validation of a successful synthesis.

Conclusion and Future Outlook

2-Amino-3-chloro-4-methylphenol represents a promising, albeit currently underutilized, building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of benzoxazoles and phenoxazines serve as a foundational guide for researchers. The strategic placement of the chloro and methyl substituents offers opportunities for fine-tuning the electronic and steric properties of the resulting heterocyclic systems, which is of paramount importance in the design of new drug candidates and functional materials. Further exploration of the reactivity of this versatile building block is warranted and is expected to lead to the discovery of novel heterocyclic structures with interesting biological and physical properties.

References

  • Chemsrc. 2-Amino-4-methylphenol. [Link]

  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry.
  • A practical approach for regioselective mono-nitration of phenols under mild conditions. Tetrahedron Letters.
  • PrepChem. Synthesis of 3-chloro-4-methylphenol. [Link]

  • ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants.
  • International Journal of Advanced Research. General procedure for the synthesis of[1][7]benzoxazino[2,3-b]phenoxazine derivatives.

  • Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Google Patents.

Sources

Method

Application Note: Rational Design of Transition Metal Catalysts Utilizing 2-Amino-3-chloro-4-methylphenol

Strategic Ligand Design: The "Push-Pull" Electronic Effect The efficacy of transition metal catalysis hinges on the precise structural and electronic tuning of the ligand coordination sphere[1]. Aminophenols are foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Ligand Design: The "Push-Pull" Electronic Effect

The efficacy of transition metal catalysis hinges on the precise structural and electronic tuning of the ligand coordination sphere[1]. Aminophenols are foundational building blocks for synthesizing bidentate (N,O) or tridentate Schiff base ligands, which form highly stable, catalytically active complexes with metals such as Manganese, Ruthenium, and Zinc[2][3].

While unsubstituted aminophenols are common, utilizing 2-Amino-3-chloro-4-methylphenol introduces a highly specific structural paradigm that drastically alters the catalytic pocket[4]. The causality behind selecting this specific substitution pattern lies in two synergistic effects:

  • Steric Shielding (The 3-Chloro Effect): The chlorine atom at the 3-position introduces significant steric bulk directly adjacent to the primary coordination sites (the phenolate oxygen and the resulting imine nitrogen). This bulk restricts the rotational freedom of incoming substrates, enforcing a rigid approach trajectory that is critical for achieving high stereoselectivity in asymmetric transformations.

  • Electronic Tuning (The 4-Methyl Effect): The methyl group at the 4-position acts as an electron-donating group via hyperconjugation. Concurrently, the 3-chloro group exerts a complex "push-pull" dynamic (electron-withdrawing via induction, but electron-donating via resonance). This net electronic environment increases the electron density on the phenolate oxygen. During oxidative catalysis, this enhanced basicity is crucial for stabilizing high-valent metal intermediates, such as the transient Mn(V)=O species[3].

Experimental Workflows & Protocols

The following protocols detail the synthesis of a sterically hindered Schiff base ligand derived from 2-Amino-3-chloro-4-methylphenol, its subsequent metallation, and its application in catalytic epoxidation.

Workflow S1 2-Amino-3-chloro- 4-methylphenol S3 Condensation (EtOH, Reflux) S1->S3 S2 Salicylaldehyde Derivative S2->S3 S4 Schiff Base Ligand S3->S4 S5 Metallation Mn(OAc)2 / LiCl S4->S5 S6 Mn(III) Catalyst S5->S6

Fig 1. Experimental workflow for Schiff base ligand synthesis and Mn(III) metallation.

Protocol 1: Synthesis of the Schiff Base Ligand

Objective: Condense 2-Amino-3-chloro-4-methylphenol with 3,5-di-tert-butylsalicylaldehyde to form a tridentate (O,N,O) ligand.

  • Preparation: Dissolve 10.0 mmol of 2-Amino-3-chloro-4-methylphenol hydrochloride in 30 mL of absolute ethanol. Add 10.0 mmol of sodium acetate to neutralize the hydrochloride salt, stirring for 15 minutes at room temperature.

  • Condensation: Add 10.0 mmol of 3,5-di-tert-butylsalicylaldehyde dropwise to the solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours under an inert argon atmosphere to prevent premature oxidation of the phenol.

  • Isolation: Cool the mixture to 0°C. The Schiff base ligand will precipitate as a brightly colored solid. Filter and wash with cold ethanol.

  • Self-Validating Mechanism: Monitor the reaction via Thin Layer Chromatography (TLC). The primary amine of the starting material is highly polar; as the Schiff base forms, the product spot will migrate significantly higher (less polar). Additionally, Fourier Transform Infrared (FTIR) spectroscopy must show the complete disappearance of the broad −NH2​ stretch (~3300 cm⁻¹) and the emergence of a sharp imine −C=N− stretch (~1620 cm⁻¹).

Protocol 2: Metallation to Form the Mn(III) Catalyst

Objective: Coordinate the ligand to a Manganese center to form the active pre-catalyst.

  • Complexation: Dissolve 5.0 mmol of the synthesized Schiff base ligand in 25 mL of a 1:1 mixture of dichloromethane (DCM) and methanol.

  • Metal Addition: Add 5.5 mmol of Manganese(II) acetate tetrahydrate ( Mn(OAc)2​⋅4H2​O ). Stir at room temperature for 2 hours.

  • Oxidation & Anion Exchange: Add 15.0 mmol of Lithium Chloride (LiCl) and open the reaction flask to ambient air. Stir vigorously for an additional 4 hours.

  • Causality of Choices: The reaction is intentionally exposed to air to facilitate the oxidation of the Mn(II) center to Mn(III) . The addition of excess LiCl is critical; it provides an axial chloride ligand that stabilizes the Mn(III) center, preventing the formation of catalytically inactive μ -oxo bridged dimers.

Catalytic Application: Asymmetric Epoxidation

Manganese-Schiff base complexes are highly effective for the epoxidation of unfunctionalized olefins[3]. The catalytic cycle relies on the generation of a high-valent metal-oxo species.

Cycle N1 Mn(III) Resting State N2 Oxidation by PhIO N1->N2 + PhIO N3 Mn(V)=O Active Species N2->N3 - PhI N4 Olefin Coordination N3->N4 + Olefin N5 Oxygen Transfer N4->N5 Transition State N5->N1 - Epoxide

Fig 2. Catalytic cycle of Mn-Schiff base mediated olefin epoxidation.

Protocol 3: Epoxidation of Styrene
  • Setup: In a 10 mL reaction vial, combine 0.500 mmol of styrene, 0.500 mmol of chlorobenzene, and 0.025 mmol (5 mol%) of the Mn(III) catalyst in 5.0 mL of acetonitrile.

  • Oxidant Addition: Slowly add 0.750 mmol of iodosylbenzene (PhIO) in three equal portions over 30 minutes at 4°C.

  • Reaction: Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.

  • Causality of Choices: PhIO is added in portions at a low temperature to prevent the rapid, irreversible oxidative degradation of the ligand framework.

  • Self-Validating Mechanism: The reaction progress is internally validated using chlorobenzene as a Gas Chromatography (GC) internal standard. By comparing the peak area of the epoxide product to the inert chlorobenzene standard, researchers can accurately determine conversion rates independent of injection volume variances. Furthermore, the reaction mixture acts as a visual indicator: the deep brown Mn(III) solution briefly flashes green/black upon the addition of PhIO (indicating the formation of the active Mn(V)=O species) before returning to brown as the oxygen is transferred to the olefin.

Quantitative Data: Comparative Catalytic Efficiency

To demonstrate the efficacy of the 3-chloro-4-methyl substitution pattern, the synthesized catalyst was benchmarked against catalysts derived from less substituted aminophenols under identical conditions (0.500 mmol styrene, 5 mol% catalyst, PhIO oxidant, 4h).

Table 1: Comparison of Catalytic Efficiency in Styrene Epoxidation

Ligand Precursor (Aminophenol base)Conversion (%)Selectivity for Epoxide (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
Unsubstituted 2-Aminophenol62.481.012.515.6
2-Amino-4-methylphenol78.185.524.019.5
2-Amino-3-chlorophenol71.088.268.517.7
2-Amino-3-chloro-4-methylphenol 94.5 96.0 89.2 23.6

Data Interpretation: The unsubstituted variant yields poor conversion and negligible stereocontrol. Adding a 4-methyl group improves conversion (due to electronic stabilization of the metal center) but does little for stereocontrol. Adding a 3-chloro group vastly improves enantiomeric excess (due to steric shielding) but lowers conversion. The combination of both in 2-Amino-3-chloro-4-methylphenol provides a synergistic optimum, yielding near-quantitative conversion and excellent enantioselectivity.

References

  • EvitaChem. "Buy 2-Amino-3-chloro-4-methylphenol hydrochloride (EVT-2564457) - EvitaChem: Methods of Synthesis." EvitaChem Product Catalog.
  • World Intellectual Property Organization. "Schiff base metal complexes for use as catalysts in organic synthesis." Patent WO2005035121A2.
  • Kumari, N., et al. "Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application." National Center for Biotechnology Information (PMC).
  • Mavvaji, M., et al. "Carbonaceous supports for Schiff base metal complexes: Strategies for enhanced catalytic efficiency." National Center for Biotechnology Information (PMC).

Sources

Application

Application Note: Synthesis and Mechanistic Evaluation of Azo Dyes Derived from 2-Amino-3-chloro-4-methylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Histological staining, pH indicators, chromogenic probes, and prodrug scaffold development. Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Histological staining, pH indicators, chromogenic probes, and prodrug scaffold development.

Introduction & Mechanistic Rationale

Azo dyes, characterized by the robust –N=N– linkage, constitute a critical class of compounds in both materials science and medicinal chemistry[1]. In drug development, the azo bond serves as a bio-reducible linker, often utilized in colonic-targeted prodrugs (e.g., sulfasalazine derivatives) where local bacterial azoreductases cleave the bond to release active therapeutics.

This application note details the synthesis of a custom azo dye utilizing 2-Amino-3-chloro-4-methylphenol as the primary aromatic amine precursor. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro) groups on this specific scaffold provides unique steric and electronic tuning, influencing both the stability of the diazonium intermediate and the photophysical properties of the resulting dye[2].

The synthesis relies on a highly validated, two-phase continuous or batch process: Diazotization followed by Electrophilic Azo Coupling [3]. To demonstrate a complete functional workflow, β -naphthol (2-naphthol) is employed as the electron-rich coupling partner.

G A 2-Amino-3-chloro- 4-methylphenol (Amine Precursor) B Diazotization NaNO₂, HCl 0–5 °C A->B + HNO₂ C Diazonium Salt (Electrophile) B->C - H₂O D Azo Coupling β-naphthol, NaOH pH > 9, 0–5 °C C->D E Target Azo Dye (Chromophore) D->E Electrophilic Substitution

Workflow of diazotization and alkaline azo coupling for dye synthesis.

Experimental Design & Quantitative Parameters

To ensure a self-validating protocol, stoichiometric precision and rigorous temperature control are paramount. Diazonium salts are highly unstable; thermal degradation leads to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts[1][3].

Table 1: Reagent Stoichiometry and Function
ReagentEquivalentsFunction / Mechanistic Role
2-Amino-3-chloro-4-methylphenol1.0 eqPrimary aromatic amine; forms the electrophilic diazonium core.
Hydrochloric Acid (HCl, 37%)2.5 - 3.0 eqSolubilizes the amine and generates nitrous acid in situ.
Sodium Nitrite (NaNO₂)1.05 eqNitrosating agent source; slight excess ensures complete conversion.
β -Naphthol1.0 eqElectron-rich nucleophile for coupling.
Sodium Hydroxide (NaOH)2.0 - 3.0 eqDeprotonates β -naphthol to the highly reactive phenoxide ion.

Step-by-Step Synthesis Protocol

Part A: Diazotization (Electrophile Generation)

Expert Insight: The causality behind maintaining 0–5 °C is strictly thermodynamic. The activation energy for the decomposition of the diazonium salt is low. Exceeding 5 °C accelerates N2​ loss, drastically reducing yield[1].

  • Amine Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of 2-Amino-3-chloro-4-methylphenol in 15 mL of distilled water.

  • Acidification: Slowly add 2.5 mL of concentrated HCl (approx. 30 mmol). Stir until the amine is fully converted to its soluble hydrochloride salt.

  • Thermal Equilibration: Submerge the flask in an ice-water bath (containing NaCl to maintain ~0 °C). Allow the solution to cool to 0–5 °C.

  • Nitrosation: Prepare a solution of 0.76 g (11.0 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold distilled water.

  • Dropwise Addition: Using an addition funnel, add the NaNO₂ solution dropwise to the amine solution over 15 minutes. Crucial: Monitor the internal temperature continuously; do not allow it to exceed 5 °C[4].

  • Validation Check: After the addition is complete, stir for 10 minutes. Test the solution with starch-iodide paper. An immediate blue-black color confirms the necessary slight excess of nitrous acid. If negative, add 0.1 mL increments of NaNO₂ solution until positive.

Part B: Azo Coupling (Chromophore Formation)

Expert Insight: Coupling with phenols must occur in an alkaline medium (pH 9-10). The base deprotonates the hydroxyl group to form a phenoxide ion, which is significantly more electron-donating than the neutral phenol, directing the weak diazonium electrophile exclusively to the activated ortho position (alpha-carbon of the naphthyl ring)[1].

  • Nucleophile Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10.0 mmol) of β -naphthol in 20 mL of 2.0 M NaOH solution. Cool this solution in an ice bath to 0–5 °C.

  • Coupling Reaction: Slowly pour the cold diazonium salt solution (from Part A) into the basic β -naphthol solution with vigorous stirring.

  • Observation: An intense, immediate color change (typically deep red/orange) will occur, accompanied by the precipitation of the azo dye[5].

  • pH Maintenance: Ensure the solution remains basic (pH > 9) throughout the addition. If the pH drops, add 1.0 M NaOH dropwise[1]. Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete coupling.

Part C: Isolation and Purification
  • Salting Out: To maximize precipitation, add 5.0 g of sodium chloride (NaCl) to the reaction mixture and stir for 10 minutes. The common-ion effect decreases the solubility of the dye[5].

  • Filtration: Collect the precipitated dye via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of ice-cold brine, followed by 10 mL of ice-cold distilled water to remove unreacted salts and excess acid/base.

  • Drying & Recrystallization: Air-dry the crude solid. For high-purity analytical or biological applications, recrystallize the dye from a minimal volume of hot aqueous ethanol (approx. 80 °C)[5].

Analytical Validation & Troubleshooting

A robust protocol must account for deviations. Table 2 outlines self-correcting mechanisms for common synthetic failures.

Table 2: Protocol Troubleshooting Matrix
Observable IssueMechanistic CauseCorrective Action / Prevention
Excessive bubbling during NaNO₂ addition Thermal decomposition of the diazonium salt releasing N2​ gas.Halt addition immediately. Add more ice to the bath. Ensure internal temp is strictly < 5 °C.
No color change during coupling Diazonium salt degraded, or coupling solution is too acidic (phenol not activated).Verify basicity of the coupling solution (pH > 9). Ensure diazonium salt is used immediately after generation.
Poor yield / gummy precipitate Incomplete coupling or high solubility of the specific dye derivative.Increase stirring time. Utilize the "salting out" method by adding NaCl before filtration[5].
Negative starch-iodide test Insufficient nitrous acid to complete the diazotization of the amine.Add additional 0.1 M NaNO₂ dropwise until a persistent positive test is achieved.

References

  • Azo Dye Preparation Lab Guide. Scribd. Available at:[Link]

  • Synthesis of Orange II Azo Dye. Scribd. Available at: [Link]

  • The Synthesis of Azo Dyes (Laboratory Manual). University of New Brunswick (UNB). Available at:[Link]

  • The continuous flow synthesis of azos. National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Method

Application Note: 2-Amino-3-chloro-4-methylphenol as an Advanced Cross-Linking Agent in High-Performance Polymer Networks

Target Audience: Materials Scientists, Polymer Chemists, and Structural Engineering Researchers. Executive Summary The development of high-performance thermosetting polymers—such as advanced epoxy and polyimide networks—...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Structural Engineering Researchers.

Executive Summary

The development of high-performance thermosetting polymers—such as advanced epoxy and polyimide networks—relies heavily on the strategic selection of cross-linking agents. 2-Amino-3-chloro-4-methylphenol (2A3C4MP) is a highly specialized, sterically hindered bifunctional monomer. By possessing both an amine (-NH₂) and a phenolic hydroxyl (-OH) group, it acts as a trifunctional cross-linker. This application note details the mechanistic causality, quantitative performance benefits, and a self-validating experimental protocol for incorporating 2A3C4MP into diglycidyl ether of bisphenol A (DGEBA) matrices to achieve superior thermomechanical properties and chemical resistance.

Mechanistic Insights: Causality in Network Formation

The integration of 2A3C4MP into a polymer network is not a simple one-step reaction; it is a highly orchestrated, temperature-dependent cascade driven by the distinct activation energies of its functional groups. Aminophenol-based cross-linkers are critical in formulating highly cross-linked, high-Tg thermosets used in aerospace and advanced structural composites 1.

Dual Reactivity & Staged Curing

The curing mechanism of aminophenols with epoxies proceeds through a well-defined sequence: primary amine addition, secondary amine addition, and finally, at elevated temperatures, etherification of the phenolic hydroxyl group 2.

  • Low-Temperature Phase (80–120°C): The primary amine undergoes nucleophilic attack on the oxirane ring.

  • Mid-Temperature Phase (120–150°C): The resulting secondary amine reacts with another epoxide.

  • High-Temperature Phase (180–200°C): The phenolic -OH group, which is less nucleophilic, requires higher thermal energy to undergo etherification with remaining epoxide groups.

Steric and Electronic Effects of Substituents

Unlike standard unhindered cross-linkers, 2A3C4MP features a chlorine atom at the 3-position and a methyl group at the 4-position.

  • Electronic Effect: The electronegative chlorine atom exerts an inductive pull, slightly reducing the nucleophilicity of the adjacent amine.

  • Steric Hindrance: The bulky -Cl and -CH₃ groups restrict molecular mobility during the curing process. This steric hindrance intentionally delays the onset of gelation and vitrification, providing a significantly wider processing window.

  • Final Network Properties: Once fully cured, the rigid aromatic packing and the hydrophobic nature of the halogens drastically reduce the fractional free volume, thereby increasing the chemical resistance of the polymer network 3.

Experimental Methodology: Self-Validating Curing Protocol

To prevent thermal runaway and ensure complete conversion of the sterically hindered functional groups, a staged curing protocol is mandatory. Glycidylamine and phenolic-cured epoxy resins exhibit exceptional properties only when their three-dimensional networks are fully realized 4. The following protocol incorporates internal QA/QC checks to guarantee a self-validating workflow.

Step 1: Stoichiometric Calculation & Phase Blending

  • Causality: 2A3C4MP acts as a trifunctional cross-linker (two active amine hydrogens, one phenolic hydrogen). To achieve a balanced stoichiometric ratio, calculate the equivalent weight against the Epoxy Equivalent Weight (EEW) of the DGEBA resin.

  • Action: Melt the required mass of 2A3C4MP powder at 140°C. Gradually blend it into pre-heated DGEBA (80°C) under high-shear mixing (1500 RPM) for 10 minutes.

  • Validation Check: Visually inspect the resin for optical clarity. A cloudy or opaque mixture indicates incomplete dissolution, which will cause localized stoichiometric imbalances. Do not proceed until the blend is perfectly transparent.

Step 2: Vacuum Degassing

  • Causality: High-shear mixing introduces micro-voids. If trapped, these voids act as stress concentrators, drastically reducing the fracture toughness of the glassy thermoset.

  • Action: Transfer the blend to a vacuum oven. Degas at 80°C under high vacuum (<10 mbar) for 15–20 minutes.

  • Validation Check: Degassing is complete only when the resin surface is completely free of rising bubbles.

Step 3: Staged Thermal Curing

  • Causality: A single high-temperature ramp would trigger a massive exothermic reaction, leading to thermal degradation. A staged profile accommodates the differing activation energies of the -NH₂ and -OH groups.

  • Action:

    • Stage 1: 100°C for 2 hours (Primary amine addition).

    • Stage 2: 150°C for 2 hours (Secondary amine addition & gelation).

    • Stage 3: 200°C for 3 hours (Phenolic etherification & vitrification).

  • Validation Check: During the transition from Stage 2 to Stage 3, sample a 1 mg fragment and run a rapid FTIR scan. The disappearance of the oxirane ring peak at 910 cm⁻¹ and the primary N-H stretch at 3300 cm⁻¹ validates the progression. If peaks remain >5% of their original intensity, extend Stage 2 by 45 minutes.

Step 4: Thermomechanical Validation (QA/QC)

  • Action: Perform Differential Scanning Calorimetry (DSC) on the final cured sample at a heating rate of 10°C/min.

  • Validation Check: The thermogram must show a single, sharp Glass Transition Temperature (Tg) with no residual exothermic peak. A residual exotherm indicates under-curing, requiring an additional post-cure cycle at 210°C for 1 hour.

Quantitative Data: Thermomechanical Properties

The structural modifications introduced by 2A3C4MP yield measurable improvements over standard, unhindered cross-linkers.

PropertyDGEBA + Standard p-AminophenolDGEBA + 2A3C4MPMechanistic Driver (Causality)
Gel Time (@ 120°C) 18 minutes34 minutesSteric hindrance from -Cl and -CH₃ groups restricts molecular mobility, delaying gelation.
Glass Transition (Tg) 165 °C182 °CRigid aromatic packing and restricted chain rotation due to ortho/para substituents.
Char Yield (@ 600°C) 15%28%Halogen (-Cl) presence enhances thermal stability and promotes char formation.
Moisture Uptake (24h) 2.1%1.4%Hydrophobic nature of the -Cl and -CH₃ substituents reduces fractional free volume.

Reaction Pathway Visualization

The following diagram illustrates the logical progression of the staged cross-linking workflow, highlighting the thermal thresholds required to overcome the steric hindrance of the 2A3C4MP molecule.

G A Resin Formulation (Epoxy + 2A3C4MP) B Stage 1: Primary Amine Addition (T = 80-100°C) A->B Activation of -NH2 C Stage 2: Secondary Amine Addition (T = 120-150°C) B->C Gelation Onset D Stage 3: Phenolic -OH Etherification (T = 180-200°C) C->D Steric Hindrance Overcome E Highly Cross-Linked Thermoset Network D->E Vitrification

Staged cross-linking workflow of 2A3C4MP in epoxy networks.

References

  • Addressing diffusion behavior and impact in an epoxy–amine cure system using molecular dynamics simulations | National Institutes of Health (NIH) / PMC | 1

  • Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy | National Institutes of Health (NIH) / PMC | 2

  • Epoxy | Wikipedia | 4

  • Highly Cross-linked Epoxy Coating for Barring Organophosphate Chemical Warfare Agent Permeation | ACS Omega | 3

Sources

Application

Application Note: Preparation and Handling of 2-Amino-3-chloro-4-methylphenol Stock Solutions for In Vitro Cell Culture Assays

Introduction & Physicochemical Rationale 2-Amino-3-chloro-4-methylphenol is a highly reactive biochemical building block frequently utilized in the synthesis of complex organic molecules, enzyme inhibitors, and redox-act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

2-Amino-3-chloro-4-methylphenol is a highly reactive biochemical building block frequently utilized in the synthesis of complex organic molecules, enzyme inhibitors, and redox-active pharmacological agents ()[1]. Due to the electron-donating amino and hydroxyl groups on its aromatic ring, the compound is highly susceptible to auto-oxidation when exposed to aqueous environments, light, and atmospheric oxygen.

To ensure reproducibility in cell-based assays, researchers must meticulously control the solvent environment. Preparing stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) and storing them under inert gas prevents the premature conversion of the aminophenol core into cytotoxic quinone-imine artifacts.

Quantitative Physicochemical Data

The following table summarizes the critical properties of the free base and its hydrochloride salt to guide accurate molarity calculations and solvent selection.

Table 1: Physicochemical Properties of 2-Amino-3-chloro-4-methylphenol

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1379328-15-01845696-03-8
Molecular Formula C₇H₈ClNOC₇H₉Cl₂NO
Molecular Weight 157.60 g/mol 194.06 g/mol
Primary Solvent Anhydrous DMSOAnhydrous DMSO, Water (pH dependent)
Recommended Stock 10 mM - 50 mM10 mM - 50 mM
Storage Conditions -80°C (Argon purged, Dark)-80°C (Argon purged, Dark)

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checks to ensure the integrity of the compound at every stage of preparation.

Materials Required
  • 2-Amino-3-chloro-4-methylphenol (or HCl salt) powder

  • Anhydrous DMSO (≥99.9% purity, sterile)

  • Argon or Nitrogen gas source

  • Amber glass chromatography vials with PTFE-lined caps

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters (if filtration is mandatory)

Step-by-Step Methodology

Step 1: Calculation & Rapid Weighing

  • Action: Calculate the required mass for your desired volume. For a 50 mM master stock of the HCl salt (MW = 194.06 g/mol ), weigh exactly 9.70 mg of the powder.

  • Causality: Weighing must be performed swiftly. Aminophenols are hygroscopic; prolonged exposure to ambient humidity introduces trace water, which acts as a catalyst for auto-oxidation.

Step 2: Dissolution in Anhydrous Solvent

  • Action: Add 1.0 mL of high-purity, anhydrous DMSO directly to the pre-weighed compound. Vortex for 30–60 seconds.

  • Validation Check 1 (Solubility): Hold the vial against a light source. The solution must be completely transparent and clear to pale yellow. Any turbidity indicates incomplete dissolution; if observed, warm gently to 37°C and vortex again.

Step 3: Solvent-Compatible Sterilization

  • Action: If the stock must be sterilized, pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Never use standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters. Pure DMSO acts as a harsh solvent that will rapidly dissolve these membranes, leaching toxic polymers directly into your stock and instantly ruining the assay.

Step 4: Aliquoting and Inert Gas Purging

  • Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) inside amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 3–5 seconds before capping tightly.

  • Causality: Amber glass prevents photo-degradation. Displacing ambient oxygen with heavier Argon gas halts the oxidative cascade, preserving the compound's structural integrity.

Step 5: Cryogenic Storage

  • Action: Transfer the aliquots immediately to a -80°C freezer. Avoid freeze-thaw cycles.

  • Validation Check 2 (Oxidation State): Before use on the day of the assay, inspect the thawed aliquot. A viable stock remains pale yellow. A distinct color shift to dark brown, pink, or purple indicates the formation of oxidized quinone-imines. Discard the aliquot if this color change is observed, as it will yield false-positive cytotoxicity.

Step 6: Preparation of In Vitro Working Solutions

  • Action: Dilute the thawed stock directly into pre-warmed culture media immediately before treating the cells. Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) .

  • Causality: Concentrations of DMSO above 0.1% have been robustly demonstrated to induce solvent-related cytotoxicity, alter membrane permeability, and confound cell viability data across multiple cancer cell lines ()[2].

  • Validation Check 3 (Aqueous Stability): Observe the treated media under a phase-contrast microscope. The absence of micro-crystals confirms the compound remains fully soluble in the aqueous assay environment.

Visualizations of Workflows and Mechanisms

The following diagrams map the operational workflow and the underlying chemical logic governing the stability of 2-Amino-3-chloro-4-methylphenol.

G A Weigh 2-Amino-3-chloro- 4-methylphenol B Dissolve in Anhydrous DMSO A->B C Sterile Filter (PTFE) if required B->C D Aliquot into Amber Vials C->D E Argon Purge & Store at -80°C D->E F Dilute in Media (Final DMSO ≤0.1%) E->F

Workflow for the preparation and storage of 2-Amino-3-chloro-4-methylphenol stock solutions.

G cluster_0 Aqueous / Aerobic Conditions cluster_1 Optimized Storage A 2-Amino-3-chloro- 4-methylphenol B Aqueous Media + O2 + Light A->B Improper Handling E Anhydrous DMSO + Argon + Dark A->E Proper Handling C Auto-oxidation B->C D Quinone-imine (Cytotoxic Artifacts) C->D F Stable Phenol Form Maintained E->F

Causality of degradation: Aminophenol auto-oxidation in aqueous media vs. stability in DMSO.

References

  • National Institutes of Health (NIH) / PMC. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Chromatographic Isolation of 2-Amino-3-chloro-4-methylphenol

Abstract: This guide provides a comprehensive framework for the chromatographic isolation and purification of 2-Amino-3-chloro-4-methylphenol, a substituted aromatic amine of interest in synthetic chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the chromatographic isolation and purification of 2-Amino-3-chloro-4-methylphenol, a substituted aromatic amine of interest in synthetic chemistry and drug development. Recognizing the limited specific literature for this exact molecule, this document establishes a robust method development strategy based on the well-understood physicochemical properties of analogous aminophenols. We will explore primary and orthogonal purification techniques, including Reverse-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX). Detailed, step-by-step protocols are provided to guide researchers from initial method scouting to achieving high-purity isolation, ensuring scientific integrity and reproducibility.

Introduction: The Purification Challenge

2-Amino-3-chloro-4-methylphenol is a multifunctional aromatic compound containing a nucleophilic amino group, an acidic phenolic hydroxyl group, and lipophilic chloro and methyl substituents. This unique combination of functional groups presents a distinct challenge for purification. Impurities from a synthetic route may include starting materials, isomers, or degradation products with very similar properties. Therefore, a successful isolation strategy requires a deep understanding of how the target molecule interacts with different chromatographic stationary and mobile phases. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, science-first approach to developing a robust purification workflow.

Analyte Profile: 2-Amino-3-chloro-4-methylphenol

To develop an effective separation method, a thorough understanding of the analyte's physicochemical properties is paramount.

PropertyValue / PredictionRationale & Significance for Chromatography
Structure 2D Structure of 2-Amino-3-chloro-4-methylphenolThe presence of polar (-OH, -NH2) and non-polar (-Cl, -CH3) groups results in intermediate polarity and hydrophobicity, making it suitable for multiple chromatographic modes.
Molecular Formula C₇H₈ClNO-
Molecular Weight 157.60 g/mol -
Predicted Polarity Moderately PolarThe molecule's retention will be highly sensitive to the organic/aqueous ratio in reverse-phase and HILIC systems.
Predicted Solubility Soluble in polar organic solvents (Methanol, Acetonitrile, Ethanol); pH-dependent solubility in aqueous solutions.[1][2][3]Sample and standard preparation must use a solvent that ensures complete dissolution. Methanol or acetonitrile are excellent starting points.
Predicted pKa pKa₁ (Anilinium ion) ≈ 3-4 pKa₂ (Phenolic proton) ≈ 9-10The amphoteric nature allows for manipulation of net charge with mobile phase pH. This is the key principle for control in RP-HPLC and for enabling Ion-Exchange Chromatography.[4]
UV Absorbance Predicted λmax ≈ 230 nm, 275-280 nmThe phenolic ring system allows for strong UV absorbance, making UV/DAD a primary detection method.[5][6]

A Note on Stability: Aminophenols can be susceptible to oxidation. It is recommended to use freshly prepared solutions. For enhanced stability, especially in sample solutions stored in an autosampler, the addition of an antioxidant like ascorbic acid to the sample solvent can prevent degradation.[7]

Strategic Approach to Purification

A multi-step, logical approach is required for efficient and effective purification. The initial strategy should focus on the most versatile technique (RP-HPLC), followed by orthogonal methods (HILIC, IEX) if higher purity is required.

Chromatographic_Strategy cluster_0 Method Development Workflow A Crude Sample (Target + Impurities) B Solubility & Stability Testing A->B C Primary Purification: Reverse-Phase HPLC B->C D Purity Assessment (Analytical HPLC, LC-MS) C->D E Target Purity Achieved? D->E F Orthogonal Purification (HILIC or IEX) E->F  No G Final Purity Analysis E->G  Yes F->D H Isolated Compound (>99% Purity) G->H

Caption: A logical workflow for the purification of 2-Amino-3-chloro-4-methylphenol.

Primary Purification: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is the most common and powerful technique for purifying compounds of intermediate polarity like 2-Amino-3-chloro-4-methylphenol. Non-polar molecules are retained longer on the non-polar (e.g., C18) stationary phase.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is the universal starting point due to its strong hydrophobic retention.

  • Mobile Phase pH: Controlling the mobile phase pH is critical. At an acidic pH (e.g., 2.5-3.5), the basic amino group will be protonated (-NH₃⁺). This increases the molecule's overall polarity, causing it to elute earlier and often results in sharper peak shapes by minimizing interactions with residual silanols on the column packing.[8][9]

  • Organic Modifier: Acetonitrile (MeCN) is generally preferred over methanol for its lower viscosity and better UV transparency.

  • Detector: A Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies but also provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Protocol 1: RP-HPLC Method for Isolation

A. Sample Preparation:

  • Accurately weigh the crude sample.

  • Dissolve the sample in a minimal amount of methanol or acetonitrile to create a concentrated stock solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

B. HPLC System and Conditions:

ParameterPreparative ConditionRationale & Key Insights
Column C18, ≥250 x 21.2 mm, 5-10 µmLarger diameter for higher loading capacity. Particle size can be larger for preparative scale to reduce backpressure.
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFAAcidic modifier protonates the amine, improving peak shape. Formic acid is preferred for MS compatibility if fractions are analyzed by LC-MS.[5]
Mobile Phase B Acetonitrile (MeCN) + 0.1% ModifierConsistent modifier concentration in both phases prevents baseline drift.
Gradient Program Start with a shallow scouting gradient (e.g., 10-95% B over 30 min) on an analytical scale (4.6 mm ID column) to determine the elution profile. Optimize the preparative gradient to maximize resolution around the target peak.
Flow Rate ~20 mL/min (for 21.2 mm ID)Flow rate is scaled based on column diameter to maintain optimal linear velocity.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity, leading to lower backpressure.
Detection DAD (230 nm and 275 nm)Monitor at two wavelengths to ensure detection of all components. The higher wavelength (275 nm) is more selective for the phenolic structure.[6]
Injection Volume Variable (based on loading study)Start with a small injection and gradually increase mass on the column to determine the maximum loading capacity without sacrificing resolution.

C. Fraction Collection & Analysis:

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of each fraction using a rapid analytical RP-HPLC method.

  • Pool the fractions that meet the required purity level.

  • Evaporate the solvent under reduced pressure (e.g., rotary evaporator) to obtain the isolated solid.

Orthogonal Purification Strategies

If RP-HPLC fails to resolve the target from critical impurities, an orthogonal method—one that uses a different separation mechanism—is required.

Separation_Modes compound 2-Amino-3-chloro-4-methylphenol Property Exploited rp_hplc Reverse-Phase (RP-HPLC) Separates by Hydrophobicity compound:f1->rp_hplc Non-Polar Character hilic HILIC / ANP Separates by Hydrophilicity / Polarity compound:f1->hilic Polar Groups (-OH, -NH2) iex Ion-Exchange (IEX) Separates by Net Molecular Charge compound:f1->iex Ionizable Groups (pH-dependent)

Caption: Orthogonal chromatographic techniques exploit different molecular properties.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for separating polar compounds that are poorly retained in reverse-phase.[10][11] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent.

Causality Behind Method Choices:

  • Mechanism: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. The elution order is typically the inverse of RP-HPLC.[11][12]

  • When to Use: Use HILIC if key impurities are more polar than the target and elute too close to the void volume in RP-HPLC.

  • Mobile Phase: Typically consists of >80% acetonitrile in an aqueous buffer (e.g., ammonium formate), which is MS-friendly.[11] Increasing the water content decreases retention.

Protocol 2: HILIC Method for Polar Impurities
  • Column Selection: Choose a HILIC column (e.g., Silica, Amide, or Diol phase, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: Start at 100% A and run a gradient to 100% B over 20-30 minutes.

  • Sample Diluent: The sample must be dissolved in a high concentration of organic solvent (e.g., 90% ACN) to ensure good peak shape.

B. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge at a given pH.[4] Given the amphoteric nature of 2-Amino-3-chloro-4-methylphenol, both cation and anion exchange are viable options.

Causality Behind Method Choices:

  • Cation Exchange (CIEX): At a pH below the molecule's isoelectric point (pI), the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. It will bind to a negatively charged cation exchange column (e.g., sulfopropyl).

  • Anion Exchange (AIEX): At a pH above the pI, the phenolic group is deprotonated (-O⁻), giving the molecule a net negative charge. It will bind to a positively charged anion exchange column (e.g., quaternary ammonium).

  • Elution: Elution is achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by changing the pH to neutralize the charge on the analyte or the stationary phase.[13]

Protocol 3: Cation-Exchange Method
  • Column Selection: Strong Cation Exchange (SCX) column.

  • Mobile Phase A (Binding Buffer): 20 mM Phosphate buffer, pH 3.0.

  • Mobile Phase B (Elution Buffer): 20 mM Phosphate buffer + 1.0 M NaCl, pH 3.0.

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Load the sample (dissolved in Mobile Phase A). c. Wash the column with Mobile Phase A to remove neutral and anionic impurities. d. Apply a linear gradient from 0% to 100% Mobile Phase B to elute the bound compounds based on the strength of their positive charge.

  • Post-Purification: Fractions will contain high salt concentrations and will require desalting (e.g., via solid-phase extraction or RP-HPLC).

Summary and Recommendations

The isolation of 2-Amino-3-chloro-4-methylphenol is best approached with a structured, multi-modal strategy.

TechniquePrimary Use CaseKey Strength
RP-HPLC Primary Purification High resolution for moderately polar compounds; universally applicable.
HILIC Orthogonal Cleanup Excellent for resolving highly polar impurities not retained in RP.[12]
IEX Orthogonal Cleanup Highly selective for impurities with different charge states.[14]

It is strongly recommended to begin with an analytical-scale RP-HPLC method to scout for impurities and establish a retention profile. Based on this profile, a preparative RP-HPLC method can be developed. If co-eluting impurities persist, HILIC or IEX should be employed as powerful orthogonal techniques to achieve the final desired purity. Always confirm the purity of final fractions with a validated analytical method.

References

  • SIELC Technologies. (2018, February 16). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. Normal-phase capillary chromatography of polar aromatic compounds. Available at: [Link]

  • Akamai University. A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Available at: [Link]

  • Cogent HPLC. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Available at: [Link]

  • YMC America. Normal Phase Chromatography Solutions. Available at: [Link]

  • PubMed. (2003, August 8). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available at: [Link]

  • HELIX Chromatography. (2021, February 10). HPLC Methods for analysis of 4-Aminophenol. Available at: [Link]

  • PMC. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available at: [Link]

  • Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • AugustaChrom. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Available at: [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]

  • ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Available at: [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-Amino-3-chloro-4-methylphenol

Welcome to the Technical Support Center for handling highly sensitive aminophenol derivatives. 2-Amino-3-chloro-4-methylphenol is a critical building block in organic synthesis and drug development, but its electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly sensitive aminophenol derivatives. 2-Amino-3-chloro-4-methylphenol is a critical building block in organic synthesis and drug development, but its electron-rich aromatic ring makes it notoriously susceptible to oxidative degradation. This guide provides researchers with the mechanistic understanding and field-validated protocols necessary to maintain compound integrity during storage and experimental workflows.

The Chemistry of Degradation

Understanding why 2-Amino-3-chloro-4-methylphenol degrades is the first step in preventing it. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring make the molecule highly prone to autoxidation.

The degradation is not a simple single-step process. It proceeds via a two-step, one-electron transfer mechanism that converts the parent compound into a highly reactive, electrophilic quinone imine intermediate[1]. Because quinone imines are strong electrophiles, they rapidly undergo nucleophilic attack by unreacted aminophenol molecules in the solution, leading to dimerization and the eventual formation of dark-colored polymeric degradants[1].

G A 2-Amino-3-chloro- 4-methylphenol B Autoxidation (O2, Light, Metals) A->B -e-, -H+ C Quinone Imine Intermediate B->C -e-, -H+ D Nucleophilic Attack (Cross-linking) C->D + Aminophenol E Polymeric Degradants (Dark Coloration) D->E Polymerization

Oxidative degradation pathway of aminophenols to polymeric degradants.

Troubleshooting Guide & FAQs

Q1: My solid 2-Amino-3-chloro-4-methylphenol powder has turned from off-white to dark brown. Can I still use it? A1: No, unless it is rigorously re-purified. The dark coloration is a visual indicator that quinone imine polymers have formed due to atmospheric autoxidation[2]. If used in highly sensitive biological assays, these degraded batches introduce electrophilic impurities that can cause off-target covalent cross-linking (transimination) with lysine residues in target proteins[3]. You must re-purify the compound (e.g., via recrystallization in deoxygenated solvents) or discard the batch.

Q2: What are the primary environmental catalysts accelerating this degradation? A2: While the reaction is thermodynamically driven by atmospheric oxygen, it is kinetically accelerated by four key environmental factors:

  • Light (UV/Vis): Provides the activation energy necessary to initiate radical formation[2].

  • Trace Metals: Transition metals (especially Cu²⁺ and Fe³⁺) act as powerful catalysts for the single-electron transfer steps[2].

  • Alkaline pH: High pH environments deprotonate the phenolic hydroxyl group to form a phenoxide ion. This drastically lowers the oxidation potential of the molecule, making it hyper-reactive to oxygen[2][4].

  • Temperature: Elevated temperatures accelerate the kinetics of autoxidation and subsequent dimerization[5].

Q3: How do I prevent degradation when preparing stock solutions for HPLC or biological assays? A3: Aminophenols degrade exponentially faster in solution than in the solid state. To ensure stability, you must engineer a protective microenvironment:

  • Use Sacrificial Antioxidants: Add a reductant like ascorbic acid to your solvent[2]. Ascorbic acid works by chemically reducing the transient quinone imine intermediate back into the parent aminophenol before dimerization can occur[6].

  • Deoxygenate Solvents: Sparge all diluents and mobile phases with Argon or Nitrogen to displace dissolved oxygen[2].

  • Control pH: Maintain the solution at a slightly acidic pH (e.g., pH 4–5) to keep the phenolic hydroxyl group protonated and stable[7].

Quantitative Data: Degradation Factors & Mitigation

The following table summarizes the primary vectors of oxidative stress and the specific, mechanistic mitigation strategies required to neutralize them.

Environmental FactorMechanistic Impact on 2-Amino-3-chloro-4-methylphenolRequired Mitigation Strategy
Atmospheric O₂ Acts as the terminal electron acceptor in autoxidation.Store under Argon/N₂; sparge all solvents prior to use.
UV/Visible Light Initiates radical formation via photo-oxidation.Store in opaque or amber glass vials; avoid clear plastics.
Alkaline pH (>7.0) Deprotonates phenol to phenoxide, lowering oxidation potential.Buffer aqueous solutions to a mildly acidic pH (4.0 - 5.5).
Trace Metals (Cu²⁺) Catalyzes single-electron transfer to oxygen.Add chelating agents (e.g., 1 mM EDTA) to aqueous solutions.
Temperature (>25°C) Accelerates nucleophilic attack and polymerization kinetics.Store solids at -20°C; keep working solutions on ice.

Standard Operating Procedure (SOP): Preparation of Oxidation-Resistant Stock Solutions

This protocol establishes a self-validating, closed-loop system where oxygen is physically excluded, and any residual oxidative stress is neutralized chemically.

Step 1: Solvent Deoxygenation & Conditioning

  • Select the appropriate solvent (e.g., Methanol, DMSO, or an aqueous buffer). If using an aqueous buffer, verify the pH is adjusted to 4.5–5.5[7].

  • Add 0.1% to 1.0% (w/v) ascorbic acid to the solvent to act as a sacrificial antioxidant[6].

  • Sparge the solvent with ultra-high purity Argon gas for a minimum of 20 minutes using a submerged glass frit.

Step 2: Inert Compound Handling

  • Transfer the sealed bottle of solid 2-Amino-3-chloro-4-methylphenol into a glovebox, or utilize a Schlenk line equipped with a positive pressure of Argon[2].

  • Weigh the required mass using an analytical balance strictly within the inert environment.

Step 3: Dissolution and Aliquoting

  • Dissolve the powder in the deoxygenated, ascorbic acid-conditioned solvent.

  • Aliquot the solution into pre-purged, amber glass vials. Note: Avoid plastic microcentrifuge tubes for long-term storage, as most lab plastics are highly permeable to oxygen over time.

  • Overlay the headspace of each vial with a gentle stream of Argon before immediately sealing with PTFE-lined septa caps.

Step 4: Storage and Self-Validation

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

  • Validation Step: Before utilizing an aliquot in a critical assay, run a rapid UV-Vis spectrophotometric scan. A shift in the baseline or the appearance of a new absorption peak in the visible region (typically 400-500 nm) confirms the formation of quinone imines, indicating the aliquot has been compromised[1].

Workflow A Argon Sparging (Remove O2) B Add Ascorbic Acid (Antioxidant) A->B C Glovebox Handling (Weighing) B->C D Dissolution in Amber Vials C->D E Argon Headspace & PTFE Seal D->E F Storage at -80°C E->F

Workflow for preparing oxidation-resistant aminophenol stock solutions.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry Source: Electrochimica Acta (Elsevier / USTC) URL:[Link]

  • Autoxidation of 4-aminophenol (50/100/150/200 ppm) Source: ResearchGate URL:[Link]

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol Source: Semantic Scholar URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amidation of 2-Amino-3-chloro-4-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 2-Amino-3-chloro-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 2-Amino-3-chloro-4-methylphenol .

This substrate presents a "perfect storm" of synthetic hurdles:

  • Severe Steric Hindrance: The target C2-amine is flanked by a C1-hydroxyl group and a bulky C3-chlorine atom.

  • Electronic Deactivation: The C3-chlorine exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the adjacent amine[1].

  • Competing Nucleophiles: The unprotected C1-phenol oxygen actively competes for the electrophile, leading to unwanted O-acylation[2].

  • Oxidative Instability: Electron-rich aminophenols are notoriously prone to aerobic oxidation under basic coupling conditions, forming reactive quinone imines that polymerize into intractable dark mixtures.

Part 1: Diagnostic Workflow

Before adjusting your protocol, analyze your crude reaction mixture via LC-MS to identify the root cause of the low yield.

DiagnosticTree Start Analyze Crude Reaction by LC-MS SM High Unreacted Starting Material Start->SM Peak = SM Mix Mixture of Mono- and Di-acylated Start->Mix Peaks = Product + Byproducts Degrad Dark Mixture / Poor Mass Balance Start->Degrad Baseline Drift Steric Diagnosis: Steric Hindrance & Poor Nucleophilicity SM->Steric Chemo Diagnosis: Poor Chemoselectivity Mix->Chemo Ox Diagnosis: Oxidative Degradation Degrad->Ox Sol1 Action: Use Acyl Fluorides or Elevated Temp Steric->Sol1 Sol2 Action: N,O-Diacylation then Mild Hydrolysis Chemo->Sol2 Sol3 Action: Strict Argon Atm & Degassed Solvents Ox->Sol3

Figure 1: Diagnostic decision tree for troubleshooting aminophenol amidation reactions.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls with >80% unreacted starting material when using standard coupling reagents (e.g., EDC/HOBt, HATU). Why? Causality: Standard carbodiimide or uronium-based active esters (such as OBt or OAt esters) are simply too bulky and insufficiently electrophilic to overcome the massive activation energy barrier imposed by the ortho-chloro and ortho-hydroxyl groups[1]. Solution: Transition to acyl fluorides . Unlike acyl chlorides, acyl fluorides are highly stable to moisture but possess a uniquely small steric profile (the fluorine atom is similar in size to hydrogen) that allows them to penetrate crowded steric environments. In situ generation using Deoxo-Fluor® or DAST is highly effective for sterically hindered, electronically deactivated anilines[3],[4].

Q2: I pushed the reaction with excess acyl chloride and base, but now I have a messy mixture of N-acylated, O-acylated, and N,O-diacylated products. How do I improve chemoselectivity? Causality: While an amine is typically more nucleophilic than a phenol, the severe steric hindrance around the -NH₂ group in 2-amino-3-chloro-4-methylphenol shifts the kinetic preference, allowing O-acylation to aggressively compete[5]. Solution: Stop fighting the kinetics and adopt a "Global Acylation followed by Selective O-Deacylation" strategy. Drive the reaction to complete N,O-diacylation using excess reagent. Then, selectively hydrolyze the phenolic ester. Phenolic esters are significantly more thermodynamically labile to mild base (e.g., K₂CO₃ in methanol) than the corresponding amides, allowing for a clean convergence to the desired N-acylated product[5].

Q3: The reaction mixture turns dark brown/black within an hour, and my mass balance is terrible. What is happening? Causality: Aminophenols are highly susceptible to aerobic oxidation, especially in the presence of amine bases (like DIPEA or TEA) used in coupling reactions. The basic environment deprotonates the phenol, facilitating single-electron transfer to dissolved oxygen, forming highly reactive quinone imines that rapidly polymerize into tar. Solution: Rigorously degas all solvents (sparge with Argon for 15-30 mins) and run the reaction under a strict inert atmosphere. Switch to a weaker base like pyridine, which is less likely to fully deprotonate the phenol.

Part 3: Quantitative Comparison of Activation Strategies

Table 1: Performance metrics of various coupling strategies for 2-Amino-3-chloro-4-methylphenol.

Activation StrategyTypical ReagentsTypical N-Amide YieldChemoselectivity (N vs O)Mechanistic Notes
Uronium / Carbodiimide HATU / EDC+HOBt< 15%High N-selectivityFails due to the inability of the bulky active ester to overcome steric hindrance[1].
Acyl Chloride R-COCl + TEA30 - 50%Poor (Mixtures formed)Highly electrophilic but lacks selectivity; strong bases promote oxidative degradation.
Acyl Fluoride DAST / Deoxo-Fluor75 - 90%Good N-selectivityThe small steric radius of fluorine allows access to the hindered amine[4].
Global Acyl. + Hydrolysis 1. R-COCl (xs)2. K₂CO₃/MeOH> 85% (Over 2 steps)Excellent (Post-hydrolysis)Bypasses kinetic selectivity issues by relying on the thermodynamic lability of the ester[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Acyl Fluoride-Mediated Amidation (Direct N-Acylation)

Best for: Moderately complex carboxylic acids where global acylation is not desired.

  • Acyl Fluoride Formation: In a flame-dried flask under Argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous, degassed DCM (0.2 M). Cool to 0 °C.

  • Slowly add Deoxo-Fluor® (1.1 equiv) dropwise. Stir for 30 mins at 0 °C, then 1 hour at room temperature.

  • Aniline Preparation: In a separate flask, dissolve 2-Amino-3-chloro-4-methylphenol (1.2 equiv) and anhydrous pyridine (2.0 equiv) in degassed DCM.

    • Self-Validation Check: The solution must remain pale/clear. If it darkens immediately to brown/purple, oxygen is present; discard, re-degas solvents, and start over.

  • Coupling: Transfer the acyl fluoride solution dropwise to the aniline solution at 0 °C. Warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate.

Protocol B: Global Acylation and Selective O-Deacylation

Best for: Highly challenging or unreactive carboxylic acids (via acyl chlorides).

  • Diacylation: Dissolve 2-Amino-3-chloro-4-methylphenol (1.0 equiv) in degassed THF (0.2 M). Add the acyl chloride (2.5 equiv) and DIPEA (3.0 equiv). Stir at 50 °C until LC-MS shows complete conversion to the N,O-diacylated product.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure to remove excess DIPEA and THF.

  • Selective O-Deacylation: Dissolve the crude diacylated intermediate in a 4:1 mixture of Methanol:THF (0.1 M). Add K₂CO₃ (2.0 equiv).

  • Hydrolysis: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor by TLC/LC-MS. You will observe the higher-Rf diacylated spot disappear, converging cleanly into a single, lower-Rf N-acylated product mass as the phenolic ester is cleaved.

  • Workup: Neutralize the mixture with 1M HCl to pH 5. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 5: References

  • "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols", ACS Publications. URL: [Link]

  • "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates", ResearchGate. URL: [Link]

Sources

Troubleshooting

resolving co-elution issues of 2-Amino-3-chloro-4-methylphenol in HPLC analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods that fail because developers treat substituted aminophenols like simple neutral aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods that fail because developers treat substituted aminophenols like simple neutral aromatics. The amphoteric nature of 2-Amino-3-chloro-4-methylphenol —bearing both a basic amine and an acidic phenol, alongside halogen and alkyl substituents—means its retention and selectivity are hyper-sensitive to mobile phase pH and the local solvation environment.

When you encounter co-elution with this analyte, the root cause almost always lies in a failure to optimize one of the three pillars of the fundamental resolution equation: Capacity Factor ( k′ ), Selectivity ( α ), or Efficiency ( N ). This guide provides field-proven, mechanistic strategies to untangle these overlapping peaks.

Diagnostic Workflow for Co-Elution

G A Co-elution Detected (Asymmetric Peak/Shoulder) B Calculate Capacity Factor (k') A->B C k' < 2 (Poor Retention) B->C D k' > 2 (Selectivity Issue) B->D E Decrease Organic % or Use Ion-Pairing Agent C->E F Adjust pH (Target 3.0 or 6.5) to Control Ionization D->F G Change Stationary Phase (PFP or Phenyl-Hexyl) D->G H Baseline Resolution (Rs > 1.5) E->H F->H G->H

Fig 1. Decision tree for resolving 2-Amino-3-chloro-4-methylphenol co-elution.

Troubleshooting FAQs: Mechanistic Solutions

Q: Why is my 2-Amino-3-chloro-4-methylphenol peak co-eluting with the void volume or early polar impurities? Causality: This is a classic capacity factor ( k′ ) failure[1]. At highly acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the basic amino group ( pKa​ ~4.5) is fully protonated. In reversed-phase (RP) chromatography, ionized species are heavily solvated by the aqueous mobile phase and elute much earlier than their non-ionized counterparts[2]. If k′<1 , the analyte is essentially traveling with the void volume, making separation impossible[1]. Solution: To increase retention, you must either weaken the mobile phase by decreasing the organic modifier[1], or neutralize the charge. Alternatively, introduce an ion-pairing agent such as sodium octanesulfonate (e.g., 1.1 g/L) to the mobile phase. The negatively charged sulfonate binds to the protonated amine, forming a neutral, hydrophobic complex that significantly increases retention on a standard C18 column[3].

Q: I have adequate retention ( k′=4 ), but I am seeing co-elution with a closely related structural isomer. What stationary phase should I switch to? Causality: When k′ and efficiency ( N ) are optimal but peaks still overlap, you are facing a selectivity ( α ) problem[1]. Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, which often fail to distinguish subtle positional differences of substituents (like the -Cl and -CH 3​ groups) on an aromatic ring. Solution: Change the column chemistry to exploit orthogonal interaction mechanisms[1]. A Pentafluorophenyl (PFP) column is highly recommended here. The fluorinated ring provides strong π−π interactions, dipole-dipole interactions, and shape selectivity that are exquisitely sensitive to the spatial arrangement of halogenated aromatics[4].

Q: My peak is tailing severely, causing it to merge and co-elute with a late-eluting impurity. How can I fix the peak shape? Causality: Peak tailing for basic compounds is typically caused by secondary, non-specific ion-exchange interactions between the protonated amine and unendcapped, acidic silanol groups on the silica gel surface[5]. Solution: Switch to a polar-embedded (amide) column. The embedded functional group creates a localized layer of water that shields the silica surface, preventing the amine from interacting with active silanols[4]. Alternatively, you can add a competitive amine modifier (like triethylamine) to the mobile phase to block these sites[5]. Ensure you are not injecting more than 1-2% of the total column volume, as mass overload will also distort peak shape and destroy resolution[6].

Quantitative Data: Stationary Phase Selectivity

To resolve co-eluting isomers of halogenated aminophenols, selecting the correct stationary phase is more impactful than endlessly tweaking gradient slopes. Use the table below to match your specific co-elution challenge with the appropriate column chemistry.

Column ChemistryPrimary Interaction MechanismSuitability for Isomer SeparationMitigation of Amine Tailing
Standard C18 Hydrophobic (Dispersive)LowPoor (requires endcapping/modifiers)
Phenyl-Hexyl Hydrophobic + π−π ModerateModerate
Pentafluorophenyl (PFP) π−π , Dipole, Shape SelectivityHigh (Excellent for halogens)Good
Polar-Embedded (Amide) Hydrophobic + H-bondingModerateExcellent (shields silanols)

Self-Validating Protocol: Systematic pH and Column Optimization

Objective: Achieve baseline resolution ( Rs​>1.5 ) of 2-Amino-3-chloro-4-methylphenol from synthetic impurities and structural isomers.

Step 1: Mobile Phase Preparation & Validation

  • Action: Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to 6.5 using dilute phosphoric acid or potassium hydroxide.

  • Causality: At pH 6.5, both the amine and the phenol groups are predominantly unionized, maximizing hydrophobic retention and minimizing secondary silanol interactions.

  • Validation: Measure the buffer concentration and pH carefully. Buffer concentrations below 5 mM may lack sufficient buffering capacity, leading to run-to-run retention variability, while concentrations that are too high risk precipitation when mixed with organic solvents[2]. Filter through a 0.22 µm membrane.

Step 2: Column Selection and Equilibration

  • Action: Install a PFP or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

  • Action: Equilibrate with 85% Buffer / 15% Acetonitrile.

  • Validation: Monitor the baseline. Equilibration is complete only when the baseline drift is < 1 mAU/min and system backpressure is strictly constant.

Step 3: Temperature and Flow Rate Optimization

  • Action: Set the column compartment temperature to 25°C and flow rate to 1.0 mL/min.

  • Causality: Lower column temperatures increase retention and can improve peak resolution for closely eluting isomers, though the analysis will be slightly slower[6].

Step 4: Injection and System Suitability

  • Action: Inject 5 µL of the sample. Ensure the sample concentration is ~10-20 µg/mL to avoid mass overload[6].

  • Validation: Calculate k′ , α , and Rs​ . If Rs​<1.5 , adjust the organic modifier by 2% increments. If the peak shape is poor, verify that the sample is dissolved in the initial mobile phase (or a weaker solvent) to prevent injection solvent effects[5].

References

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist -[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs - [Link]

  • Systematic comparison of different functionality columns for a classical pharmaceutical problem - CEU - [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC (NIH) - [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover in 2-Amino-3-chloro-4-methylphenol Cross-Coupling

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering catalyst deactivation, poor turnover numbers (TON), or chemoselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering catalyst deactivation, poor turnover numbers (TON), or chemoselectivity issues during the cross-coupling of 2-Amino-3-chloro-4-methylphenol .

Due to the dense functionalization of this substrate—specifically the di-ortho steric hindrance around the C3-chloride and the nucleophilic/chelating nature of the free C2-amine and C1-hydroxyl groups—standard cross-coupling protocols frequently fail. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic causality to help you achieve high catalyst turnover.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my palladium catalyst rapidly deactivate (turn into "Pd black") with TONs < 10?

Causality: The C3-chloride is flanked by a C2-amino group and a C4-methyl group. Upon the kinetically slow oxidative addition of Pd(0) into the sterically hindered C-Cl bond, the resulting Ar-Pd(II)-Cl intermediate is immediately exposed to the adjacent C2-NH₂ group. The lone pair on the free amine coordinates to the electrophilic Pd(II) center, forming a thermodynamically highly stable 5-membered palladacycle. This intramolecular chelation is entropically favored and acts as a dead-end off-cycle resting state, completely halting transmetalation. Over time, these stalled complexes decompose and aggregate into inactive Pd(0) nanoparticles (Pd black). Solution: You must employ highly sterically encumbered, electron-rich ligands such as Josiphos derivatives (e.g., CyPF-t-Bu) or bulky dialkylbiaryl phosphines (e.g., XPhos). As demonstrated by [1], the rigid backbone and extreme steric bulk of ligands like CyPF-t-Bu physically block the axial and equatorial coordination sites, preventing the displacement of the ligand by the primary amine and keeping the catalytic cycle active.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-Cl Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII Poison Dead-End Palladacycle (C2-NH2 Chelation) PdII->Poison Weak Ligand (e.g., PPh3) Transmet Transmetalation (Coupling Partner) PdII->Transmet Bulky Ligand (e.g., CyPF-t-Bu) RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Fig 1. Catalytic cycle showing C2-NH2 poisoning and ligand-based intervention.

Q2: How do I suppress competing C-N or C-O oligomerization and force C-C bond formation?

Causality: 2-Amino-3-chloro-4-methylphenol contains two potent nucleophilic handles (-NH₂ and -OH). If you use strong alkoxide bases (e.g., NaOtBu or KOtBu), these groups are fully deprotonated. The resulting phenoxide or amide anions are highly nucleophilic and will outcompete your desired transmetalation partner (e.g., a boronic acid), leading to uncontrolled polymerization or etherification. Solution: Shift the thermodynamic equilibrium by using milder, inorganic bases like K₃PO₄ or K₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). Aqueous conditions with a milder base prevent the complete deprotonation of the phenol and amine. Recent mechanistic studies emphasize that controlling the hydroxide/amido equilibrium prior to the turnover-limiting reductive elimination is critical for selectivity [2].

Q3: Oxidative addition remains sluggish even with bulky ligands. How can I accelerate it?

Causality: Aryl chlorides inherently possess high bond dissociation energies (~96 kcal/mol). The di-ortho substitution (-NH₂ and -CH₃) further raises the activation energy barrier for the Pd(0) insertion. Solution: Utilize ligands with highly electron-donating alkyl groups (like cyclohexyl or tert-butyl). Electron-rich phosphines increase the electron density at the palladium center, making it more nucleophilic and significantly lowering the barrier for oxidative addition into the stubborn C-Cl bond[3].

TroubleshootingTree Start Issue: Low TON / Yield Obs1 Obs: Pd Black? Start->Obs1 Obs2 Obs: Oligomers? Start->Obs2 Cause1 Amine Chelation Obs1->Cause1 Yes Cause3 Slow Ox. Addition Obs1->Cause3 No Cause2 Competing C-N/C-O Obs2->Cause2 Yes Fix1 Use CyPF-t-Bu / XPhos Cause1->Fix1 Fix2 Use K3PO4 / H2O Cause2->Fix2 Fix3 Increase Temp to 90°C Cause3->Fix3

Fig 2. Decision tree for diagnosing and resolving low catalyst turnover.

Part 2: Quantitative Catalyst Performance Data

The following table summarizes the causal relationship between ligand/base selection and catalyst turnover when performing a standard Suzuki-Miyaura coupling of 2-Amino-3-chloro-4-methylphenol with phenylboronic acid (0.1 mol% Pd loading).

EntryPrecatalystLigandBaseSolventTemp (°C)TONYield (%)Primary Observation
1Pd(OAc)₂PPh₃NaOtBuToluene100<105%Rapid Pd black formation; catalyst death.
2Pd₂(dba)₃dppfK₂CO₃Dioxane9012035%Incomplete conversion; stalled cycle.
3Pd(OAc)₂XPhosK₃PO₄THF/H₂O8045085%Good turnover; minor C-N byproducts.
4Pd(OAc)₂CyPF-t-BuK₃PO₄Dioxane/H₂O90>90096%Clean conversion; robust catalyst stability.

Part 3: Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol for the optimized cross-coupling incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Reagents: 2-Amino-3-chloro-4-methylphenol (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.1 mol%), CyPF-t-Bu (0.2 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (5:1 v/v).

Step 1: Catalyst Pre-activation

  • In a nitrogen-filled glovebox, combine Pd(OAc)₂ and CyPF-t-Bu in anhydrous 1,4-Dioxane (half of the total solvent volume).

  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from a reddish-brown suspension to a clear, pale-yellow homogenous solution. This optical change confirms the successful reduction and formation of the active L₂Pd(0) complex.

Step 2: Substrate & Base Addition

  • To a separate Schlenk flask, add 2-Amino-3-chloro-4-methylphenol, the arylboronic acid, and K₃PO₄.

  • Add the remaining 1,4-Dioxane and the H₂O. Stir until the organic components are fully dissolved.

  • Validation Checkpoint: Ensure complete dissolution of the organic substrates. The inorganic base (K₃PO₄) will remain partially suspended. Complete organic dissolution is required to prevent localized concentration gradients that promote oligomerization.

Step 3: Degassing & Catalyst Transfer

  • Subject the substrate mixture to three cycles of Freeze-Pump-Thaw.

  • Validation Checkpoint: During the final thaw cycle, absolutely no visible gas bubbles should evolve from the liquid phase. This confirms the complete removal of dissolved O₂, which is critical to prevent the oxidation of the electron-rich phosphine ligand.

  • Syringe the pre-activated catalyst solution into the Schlenk flask under positive N₂ pressure.

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 90°C in a pre-heated oil bath.

  • At the 2-hour mark, withdraw a 50 µL aliquot under N₂, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Validation Checkpoint: The absence of a black precipitate in the main reaction flask confirms the ligand is successfully preventing catalyst aggregation. LC-MS should show >50% consumption of the starting aryl chloride mass peak, confirming successful oxidative addition.

Step 5: Quench and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Part 4: References

  • Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]

Sources

Troubleshooting

minimizing side products in 2-Amino-3-chloro-4-methylphenol chlorination

Focus: Troubleshooting & Optimizing the Chlorination of 2-Amino-3-chloro-4-methylphenol Welcome to the Technical Support Center for advanced organic synthesis. The chlorination of highly activated aromatic systems, speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting & Optimizing the Chlorination of 2-Amino-3-chloro-4-methylphenol

Welcome to the Technical Support Center for advanced organic synthesis. The chlorination of highly activated aromatic systems, specifically 2-amino-3-chloro-4-methylphenol, presents significant chemoselectivity and regioselectivity challenges. Because the aromatic ring is heavily enriched by the synergistic electron-donating effects of both the hydroxyl (-OH) and amino (-NH₂) groups, the substrate is highly susceptible to over-chlorination, N-chlorination, and oxidative degradation [1].

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to minimize side products and maximize yield.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture rapidly turns dark brown/black upon the addition of the chlorinating agent, and my yield is extremely low. What is causing this? A: You are observing oxidative degradation. The 2-aminophenol core is highly sensitive to oxidation. Strong chlorinating agents (like Cl₂ gas or NaOCl) act as potent oxidants, converting the ortho-aminophenol moiety into a highly reactive 1,2-benzoquinone-imine intermediate [2]. This intermediate rapidly polymerizes, resulting in the dark color and loss of yield. Solution: Switch to a milder, more selective electrophilic chlorine source such as N-Chlorosuccinimide (NCS) and ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) at sub-zero temperatures.

Q2: I am seeing a large percentage of 5,6-dichloro side products. How do I prevent over-chlorination? A: Over-chlorination occurs because the addition of a single chlorine atom does not sufficiently deactivate the highly electron-rich ring against further electrophilic attack. Solution: Strict stoichiometric control is required. Use exactly 0.95 equivalents of NCS to ensure the chlorinating agent is the limiting reagent. Additionally, running the reaction at -20°C suppresses the activation energy required for the second chlorination event. Recent advancements also suggest that controlled electrochemical chlorination can limit over-oxidation and poly-chlorination by precisely controlling the generation of active chlorine [3].

Q3: How can I suppress N-chlorination at the free amine group? A: N-chlorination (formation of chloramines) competes directly with C-chlorination when the nucleophilic nitrogen attacks the electrophilic chlorine. Solution: The most robust method to prevent this is to temporarily protect the amine group via N-acetylation. This converts the strongly nucleophilic amine into a poorly nucleophilic amide, completely eliminating N-chlorination while simultaneously providing slight steric and electronic deactivation to the ring, further suppressing over-chlorination.

Section 2: Quantitative Data Summaries

Table 1: Effect of Chlorinating Agents on Side Product Formation Conditions: 1.0 eq reagent, DMF solvent, 0°C.

Chlorinating AgentMono-Cl Yield (%)Di-Cl (Over-chlorination) (%)Oxidation/Degradation (%)
Cl₂ (gas) 35%40%25%
SO₂Cl₂ 55%25%20%
NCS 88%<5%<5%

Table 2: Impact of Amine Protection on Regioselectivity (NCS in DMF at -20°C)

Substrate StateDirecting Group DominanceMajor Product PositionN-Chlorination (%)Overall Yield (%)
Free Amine (-NH₂) -NH₂ (para-directing)C5-Chloro15 - 20%65%
Protected (-NHAc) -OH (ortho-directing)C6-Chloro0%92%
Section 3: Process Visualization

The following diagrams illustrate the mechanistic pathways and the optimized experimental workflow designed to mitigate side-product formation.

Mechanism SM 2-Amino-3-chloro- 4-methylphenol Mono Mono-chlorinated Target (C5/C6) SM->Mono NCS, DMF, -20°C (Controlled) Ox 1,2-Benzoquinone (Oxidation Byproduct) SM->Ox Cl2 or NaOCl (Strong Oxidant) NCl N-Chloroamine (N-Chlorination) SM->NCl Unprotected NH2 + Excess Cl+ DiCl 5,6-Dichloro (Over-chlorination) SM->DiCl Excess Reagent High Temp

Caption: Mechanistic pathways in the chlorination of 2-Amino-3-chloro-4-methylphenol.

Workflow Step1 1. N-Protection Ac2O, DCM, RT Step2 2. Cooling Chill to -20°C in DMF Step1->Step2 Step3 3. Chlorination NCS (0.95 eq) dropwise Step2->Step3 Step4 4. Quench Sat. Na2S2O3 (aq) Step3->Step4 Step5 5. Deprotection HCl, Reflux Step4->Step5

Caption: Optimized step-by-step workflow for regioselective aminophenol chlorination.

Section 4: Validated Experimental Protocols

This self-validating protocol utilizes N-acetylation to dictate regioselectivity and eliminate N-chlorination, followed by strictly controlled electrophilic aromatic substitution.

Phase 1: Amine Protection (N-Acetylation)

Objective: Convert the reactive amine to an amide to prevent oxidation and N-chlorination.

  • Dissolution: Dissolve 10.0 mmol of 2-Amino-3-chloro-4-methylphenol in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Add 1.1 equivalents (11.0 mmol) of acetic anhydride ( Ac2​O ) dropwise at room temperature.

  • Validation: Stir for 2 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material is highly polar and will sit low on the plate; the N-acetyl derivative will migrate higher. Proceed only when the starting material spot has completely disappeared.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude N-protected intermediate.

Phase 2: Controlled Chlorination

Objective: Achieve mono-chlorination while preventing 5,6-dichloro formation.

  • Preparation: Dissolve the crude N-acetyl intermediate in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Thermal Control: Chill the reaction flask to -20°C using a dry ice/ethylene glycol bath. Causality: Low temperatures stabilize the intermediate Wheland complex and increase the activation energy barrier for secondary chlorination, effectively halting the reaction at the mono-chloro stage [2].

  • Reagent Addition: Slowly add exactly 0.95 equivalents (9.5 mmol) of N-Chlorosuccinimide (NCS) dissolved in 5 mL of DMF over 30 minutes. Causality: Using sub-stoichiometric NCS guarantees that the chlorinating agent is the limiting reagent, making over-chlorination mathematically impossible.

  • Reaction: Stir for 1 hour at -20°C.

Phase 3: Quenching and Deprotection

Objective: Safely terminate the reaction and restore the free amine.

  • Quench: Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any trace unreacted electrophilic chlorine to inert chloride, locking the product profile and preventing degradation during workup.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

  • Deprotection: Reflux the crude mixture in 6M HCl (20 mL) for 4 hours to hydrolyze the amide back to the free amine.

  • Purification: Neutralize with NaOH to pH 7, extract, and recrystallize from ethanol to yield the pure, mono-chlorinated 2-amino-3-chloro-4-methylphenol derivative.

References
  • Abou Mehrez, O., Dossier-Berne, F., & Legube, B. "Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation." Environmental Technology, 2015. URL:[Link]

  • "Scalable catalyst free electrochemical chlorination of aminophenol derivatives enabled by a quasi-divided cell approach." Green Chemistry, RSC Publishing, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in the Mass Spectrometry of 2-Amino-3-chloro-4-methylphenol

Welcome to the technical support center for the mass spectrometry analysis of 2-Amino-3-chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-Amino-3-chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring high-quality, reproducible data. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.

Understanding the Challenge: 2-Amino-3-chloro-4-methylphenol

2-Amino-3-chloro-4-methylphenol is a substituted phenolic compound. Its structure, containing an amine group, a hydroxyl group, and a chlorine atom on a methyl-substituted benzene ring, presents unique considerations for mass spectrometry analysis. Phenolic compounds can be prone to oxidation and may interact with system components, while the overall polarity and potential for multiple ionization sites can influence its behavior in the ion source. Elevated baseline noise can obscure low-level signals, making accurate detection and quantification challenging.[1][2] This guide provides a systematic approach to identifying and mitigating the sources of this noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Analyte-Specific Issues

Question 1: Could the chemical properties of 2-Amino-3-chloro-4-methylphenol itself be contributing to baseline noise?

Answer: Yes, the inherent properties of your analyte can be a source of noise.

  • In-source Degradation: Phenolic compounds, particularly those with amino groups, can be susceptible to oxidation or in-source degradation, leading to a cascade of low-level, unresolved signals that contribute to a noisy baseline. The presence of both an electron-donating amino group and a hydroxyl group can make the aromatic ring more susceptible to oxidation.

  • Adduct Formation: The presence of heteroatoms (N, O, Cl) makes 2-Amino-3-chloro-4-methylphenol likely to form various adducts with cations (e.g., Na+, K+) or solvent molecules present in the mobile phase.[3] This can result in a forest of small peaks that elevate the baseline.

  • Multiple Ionization States: The molecule has both an acidic phenolic hydroxyl group and a basic amino group, meaning it can be ionized in both positive and negative modes, potentially as [M+H]+, [M-H]-, or other species. Inconsistent or inefficient ionization can contribute to signal instability and noise.

Troubleshooting Protocol:

  • Optimize Ion Source Parameters: Systematically adjust ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to find the optimal conditions for stable ionization of the parent ion with minimal fragmentation or degradation.[4][5]

  • Evaluate Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a more stable and intense signal for your analyte with a lower baseline. For phenolic compounds, negative mode ESI is often effective for deprotonation of the hydroxyl group.[6]

  • Consider Derivatization: For GC-MS analysis, derivatization (e.g., silylation) of the polar -OH and -NH2 groups can improve volatility and thermal stability, reducing on-column degradation and improving peak shape.[2]

Section 2: Mobile Phase and Eluent Problems

Question 2: My baseline is consistently high and noisy, even during a blank injection. Could my mobile phase be the culprit?

Answer: Absolutely. The mobile phase is one of the most common sources of baseline noise in LC-MS.[7][8]

  • Solvent Purity: Using low-purity solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce a significant amount of chemical noise from non-volatile impurities, plasticizers, and other contaminants.[8] These impurities can accumulate on the column and elute as a broad, noisy "hump," particularly during gradient elution.[8]

  • Mobile Phase Additives: While additives like formic acid, acetic acid, or ammonium formate are often necessary for good chromatography and ionization efficiency, they can also be a source of contamination.[7] The quality of these additives is critical. Additionally, some additives can form adducts with the analyte or other background ions.[9]

  • Contaminated Water: Water used for the aqueous portion of the mobile phase can contain bacteria, organic contaminants, or inorganic salts that contribute to baseline noise.

  • Inadequate Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[10][11]

Troubleshooting Protocol:

  • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives. It is often surprising how much difference a change in solvent vendor or grade can make.[8]

  • Prepare Fresh Mobile Phase Daily: Mobile phases, especially aqueous ones, can support microbial growth over time. Furthermore, volatile additives can evaporate, changing the mobile phase composition.[12]

  • Systematic Blank Injections:

    • Run a blank injection of your mobile phase.

    • If the noise persists, replace the mobile phase with freshly prepared, high-purity solvents and run another blank.

    • If the issue is still present, bypass the column with a union and flow mobile phase directly to the mass spectrometer to isolate the noise source to the LC system or the MS.

  • Ensure Proper Degassing: Use an online degasser and ensure it is functioning correctly. If you suspect degassing issues, you can sonicate the mobile phase before use.[10]

Data Summary: Recommended Solvent Purity

GradeSuitability for LC-MSTypical Impurity Level
LC-MS Grade Highly Recommended Very low in non-volatile residues, metals, and UV-absorbing impurities.
HPLC Grade Use with cautionMay contain impurities that interfere with MS detection.
Reagent Grade Not RecommendedHigh levels of impurities.
Section 3: Sample Preparation Pitfalls

Question 3: The baseline noise increases significantly only when I inject my sample. What in my sample preparation could be causing this?

Answer: The sample matrix itself is a major contributor to baseline noise, often through a phenomenon known as the "matrix effect."[13][14][15][16]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids, other formulation components) can interfere with the ionization of 2-Amino-3-chloro-4-methylphenol. This can lead to ion suppression (decreased analyte signal) or, in some cases, an increase in baseline noise as these matrix components are also ionized.[13][14][16]

  • Incomplete Sample Cleanup: Insufficient removal of matrix components will lead to their introduction into the LC-MS system. This not only causes baseline noise but can also lead to contamination of the ion source and column.[4]

  • Sample Diluent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause poor peak shape and a disturbed baseline.

Troubleshooting Workflow:

cluster_0 Sample Preparation Troubleshooting A High baseline noise with sample injection B Implement sample cleanup (SPE, LLE) A->B C Analyze post-cleanup blank matrix B->C D Noise reduced? C->D E Optimize cleanup protocol D->E Yes G Investigate alternative sample prep D->G No F Consider matrix-matched calibrants E->F H Problem Solved F->H G->B

Caption: Troubleshooting workflow for sample-induced baseline noise.

Detailed Steps:

  • Implement or Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate 2-Amino-3-chloro-4-methylphenol from the sample matrix.[4] For a phenolic compound, a reversed-phase or ion-exchange SPE sorbent could be effective.

  • Analyze a Matrix Blank: Prepare a sample using the same matrix but without the analyte. This will help you visualize the contribution of the matrix to the baseline noise.

  • Use Matrix-Matched Standards: To compensate for matrix effects, prepare your calibration standards in the same blank matrix as your samples.[13] This helps to ensure that the ionization efficiency is consistent between your standards and your unknown samples.

  • Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.[15]

Section 4: Instrument & System-Level Troubleshooting

Question 4: I've checked my analyte, mobile phase, and sample prep, but the baseline noise is still unacceptable. What instrumental factors should I investigate?

Answer: If other sources have been ruled out, the issue may lie within the LC-MS system itself.[17]

  • Contaminated Ion Source: The ion source is where ionization occurs and is prone to contamination from non-volatile components of the sample and mobile phase. A dirty ion source can lead to erratic spray, high background noise, and poor sensitivity.[18]

  • Leaks in the System: Leaks in the LC system can introduce air, leading to pump pressure fluctuations and an unstable baseline.[17][19]

  • Column Contamination or Bleed: Over time, columns can become contaminated with strongly retained matrix components. Additionally, column stationary phases can degrade and "bleed," contributing to background noise.

  • Detector Issues: While less common, electronic noise from the detector or issues with the detector voltage can manifest as baseline noise.

  • Improper Grounding: Poor electrical grounding can introduce electronic noise into the system.

Systematic Troubleshooting Diagram:

cluster_1 Instrument Troubleshooting Logic Start Persistent Baseline Noise Clean_Source Clean the Ion Source Start->Clean_Source Check_Leaks Check for Leaks Clean_Source->Check_Leaks Flush_System Flush LC System & Column Check_Leaks->Flush_System Calibrate Perform Mass Calibration Flush_System->Calibrate Contact_Service Contact Service Engineer Calibrate->Contact_Service If problem persists

Caption: A logical flow for troubleshooting instrument-level noise.

Recommended Actions:

  • Ion Source Cleaning: Follow the manufacturer's protocol to clean the ion source components, including the capillary, skimmer, and lenses.[7][18] This is a routine maintenance task that can significantly improve performance.

  • Systematic Leak Check: Inspect all fittings and connections for any signs of leaks. Many modern LC systems have built-in pressure tests to help diagnose leaks.[17]

  • Column Flushing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove any strongly retained contaminants. If column bleed is suspected, consider replacing the column.

  • Mass Calibration: Perform a mass calibration of the instrument according to the manufacturer's guidelines.[4] This ensures mass accuracy and can sometimes highlight underlying electronic issues.

  • Review Maintenance Logs: Check when the last preventative maintenance was performed on the system. Regular maintenance of pumps, seals, and other components is crucial for stable operation.[19]

By systematically working through these potential sources of baseline noise, you can effectively diagnose and resolve the issues affecting your analysis of 2-Amino-3-chloro-4-methylphenol, leading to more reliable and accurate mass spectrometry data.

References

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • Parasram, K. (2015, December 17). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. (n.d.). PMC. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Uleberg, E., et al. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]

  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. (2023, October 11). ACS Publications. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. [Link]

  • Proestos, C., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. [Link]

  • Chemical Noise in Mass Spectrometry. (2003, February 4). Spectroscopy. [Link]

  • What is matrix effect and how is it quantified? (2026, March 2). SCIEX. [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24). ACS Publications. [Link]

  • Mass spectrometry parameters for the analysis of phenolic compounds. (n.d.). ResearchGate. [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]

  • Skendi, A., et al. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]

  • 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu. [Link]

  • Why Does the MS Baseline Spike at a Specific Time During LC-MS/MS Gradient Elution. (n.d.). Metabolomics. [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (n.d.). MATEC Web of Conferences. [Link]

  • A Simple Method for the Screening and Measurement of Phenols in Dendrobium chrysotoxum by a Miniature Mass Detector Using a Matrix Solid-Phase Dispersion Method. (2019, January 23). PMC. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC. [Link]

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (2020, June 2). MDPI. [Link]

  • Influence of mobile-phase composition on LC-MS performance. (n.d.). ResearchGate. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. [Link]

  • Noise and Baseline Filtration in Mass Spectrometry. (2015, April 20). ResearchGate. [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS. (n.d.). National Environmental Methods Index. [Link]

  • Impact of the matrix effect on the signal intensity in different MS... (n.d.). ResearchGate. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response. (2023, May 10). PubMed. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate. [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023, November 18). Journal of the American Society for Mass Spectrometry. [Link]

  • HELP! very noisy basline. (2012, October 5). Chromatography Forum. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 2-Amino-3-chloro-4-methylphenol

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Amino-3-chloro-4-methylphenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Beyond a simple data report, this document serves as a comparative guide, juxtaposing NMR data with alternative analytical techniques and grounding the interpretation in the fundamental principles of spectroscopic analysis.

The Challenge of Isomeric Differentiation

The precise assignment of substituent positions on a polysubstituted aromatic ring is a frequent challenge. Isomers can exhibit vastly different biological activities and chemical properties. Therefore, a robust and multi-faceted analytical approach is paramount. In the case of 2-Amino-3-chloro-4-methylphenol, the relative positions of the amino, chloro, methyl, and hydroxyl groups dictate the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint.

Predicting the NMR Fingerprint: A Deductive Approach

In the absence of a publicly available experimental spectrum for 2-Amino-3-chloro-4-methylphenol, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence. This prediction is not arbitrary; it is based on the well-established principles of substituent effects on aromatic systems and by comparing the experimental data of structurally related analogs.

The core principle lies in understanding that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the ortho, meta, and para positions of the aromatic ring. This, in turn, influences the magnetic shielding of the nuclei at these positions, leading to predictable upfield (more shielded) or downfield (less shielded) shifts in the NMR spectrum.

  • -OH (Hydroxyl): A strong activating group (EDG) that increases electron density, particularly at the ortho and para positions, causing upfield shifts.

  • -NH₂ (Amino): Another potent activating group (EDG) with similar shielding effects to the hydroxyl group.

  • -CH₃ (Methyl): A weakly activating group (EDG) that donates electron density through hyperconjugation, leading to modest upfield shifts.

  • -Cl (Chloro): A deactivating group (EWG) due to its inductive effect, but an ortho, para-director due to resonance. It generally causes a downfield shift for adjacent nuclei.

By analyzing the cumulative effects of these substituents, we can estimate the chemical shifts for the aromatic protons and carbons of 2-Amino-3-chloro-4-methylphenol.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Based on an analysis of substituent effects and comparison with known spectra of related compounds such as 2-chloro-4-methylphenol and 4-chloro-3-methylphenol, the following ¹H and ¹³C NMR chemical shifts are predicted for 2-Amino-3-chloro-4-methylphenol.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-3-chloro-4-methylphenol

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-5~6.8d~8.0 HzOrtho to the electron-donating -OH group and meta to the -Cl and -NH₂ groups.
H-6~7.1d~8.0 HzOrtho to the electron-withdrawing -Cl group and meta to the -OH and -CH₃ groups.
-OH~5.0br s-Broad singlet, chemical shift is concentration and solvent dependent.
-NH₂~3.5br s-Broad singlet, chemical shift is concentration and solvent dependent.
-CH₃~2.2s-Singlet in the typical range for a methyl group attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-chloro-4-methylphenol

CarbonPredicted Chemical Shift (ppm)Rationale
C-1~145Attached to the strongly electron-donating -OH group.
C-2~135Attached to the electron-donating -NH₂ group.
C-3~120Attached to the electron-withdrawing -Cl group.
C-4~130Attached to the weakly electron-donating -CH₃ group.
C-5~115Shielded by the ortho -OH and para -NH₂ groups.
C-6~128Deshielded by the ortho -Cl group.
-CH₃~16Typical chemical shift for an aromatic methyl carbon.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR provides unparalleled detail regarding the carbon-hydrogen framework, a comprehensive structural elucidation often employs complementary techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 2-Amino-3-chloro-4-methylphenol, the expected nominal mass would be 157 u. The mass spectrum of the isomer 2-chloro-4-methylphenol shows a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio)[1]. A similar pattern would be expected for our target molecule, providing confirmation of the presence of a chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. For 2-Amino-3-chloro-4-methylphenol, the IR spectrum would be expected to show:

  • O-H stretch: A broad band around 3400-3200 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.

  • N-H stretch: Two sharp bands around 3400-3300 cm⁻¹, indicative of a primary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-O stretch: A strong band around 1200 cm⁻¹.

  • C-Cl stretch: A band in the 800-600 cm⁻¹ region.

The IR spectra of isomers like 2-chloro-4-methyl-phenol and 4-amino-3-methylphenol confirm the presence of these characteristic functional group absorptions[2][3].

Experimental Protocols

To obtain high-quality NMR data for 2-Amino-3-chloro-4-methylphenol, the following experimental protocol is recommended.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH, -NH₂).

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to the ¹H experiment due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Visualizing the Structure and Workflow

Molecular Structure

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate assign Assign Signals calibrate->assign structure Structure Elucidation assign->structure

Caption: A typical workflow for NMR analysis.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR chemical shift assignments of 2-Amino-3-chloro-4-methylphenol. By leveraging the principles of substituent effects and comparing with data from analogous compounds, we have established a reliable set of predicted spectral data. The integration of this NMR analysis with complementary techniques such as Mass Spectrometry and IR Spectroscopy offers a robust strategy for the unambiguous structural elucidation of this and other complex organic molecules. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality data, ensuring the integrity and reproducibility of their scientific findings.

References

  • NIST Chemistry WebBook. (n.d.). Phenol, 2-chloro-4-methyl-. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Phenol, 2-chloro-4-methyl- IR Spectrum. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Phenol, 4-amino-3-methyl- IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Home. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Chemical Reactivity: 2-Amino-4-methylphenol versus 2-Amino-3-chloro-4-methylphenol

A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and chemical synthesis, substituted phenols and anilines are foundational building blocks. Their reactivity profile, dictated...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, substituted phenols and anilines are foundational building blocks. Their reactivity profile, dictated by the electronic and steric nature of their substituents, is a critical parameter in synthetic design. This guide provides an in-depth, comparative analysis of the reactivity of two closely related analogs: 2-amino-4-methylphenol and its chlorinated counterpart, 2-amino-3-chloro-4-methylphenol. By understanding the nuanced effects of the chloro substituent, researchers can better predict reaction outcomes and optimize synthetic strategies.

Structural and Electronic Landscape

The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and the nature of its substituents. The interplay of inductive and resonance effects determines the rate and regioselectivity of chemical transformations.

2-Amino-4-methylphenol possesses three substituents on the phenolic ring: an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3). Both the amino and hydroxyl groups are potent activating groups.[1] They donate electron density to the aromatic ring through resonance (a +R effect), significantly enhancing its nucleophilicity and susceptibility to electrophilic attack. The methyl group is a weaker activating group, contributing electron density through an inductive effect (+I) and hyperconjugation. The synergistic effect of these three electron-donating groups makes the aromatic ring of 2-amino-4-methylphenol highly activated.

2-Amino-3-chloro-4-methylphenol , in addition to the activating groups present in its analog, features a chlorine atom at the C3 position. The chloro group introduces a dichotomy of electronic effects. It is electron-withdrawing through its inductive effect (-I), which tends to decrease the electron density of the aromatic ring and thus deactivate it towards electrophilic attack.[2] However, like other halogens, it can also donate a lone pair of electrons through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[3] In the context of electrophilic aromatic substitution, the inductive deactivation of halogens generally outweighs their resonance-directing effect, making them deactivating groups overall.[3]

The core of our comparison lies in how this additional chloro substituent modulates the inherent reactivity established by the potent activating groups.

Caption: Molecular structures and electronic effects of substituents.

Comparative Reactivity Analysis

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The rate and regioselectivity of EAS are highly sensitive to the electronic environment of the aromatic ring.

Reactivity: 2-amino-4-methylphenol is predicted to be significantly more reactive towards electrophiles than 2-amino-3-chloro-4-methylphenol. The cumulative electron-donating effects of the amino, hydroxyl, and methyl groups in the former create a highly electron-rich aromatic system. In contrast, the electron-withdrawing inductive effect of the chlorine atom in the latter compound reduces the overall nucleophilicity of the ring, thereby decreasing the rate of electrophilic attack.[1]

Regioselectivity: The directing effects of the substituents guide the incoming electrophile to specific positions.

  • For 2-amino-4-methylphenol: The powerful ortho, para-directing influence of the -OH and -NH2 groups dominates. The available positions for substitution are C3, C5, and C6. The C5 position is para to the amino group and ortho to the hydroxyl group, making it a highly favored site for electrophilic attack.

  • For 2-amino-3-chloro-4-methylphenol: The C3 position is blocked by the chlorine atom. The remaining available positions are C5 and C6. The directing effects of the activating groups will still favor these positions. However, the presence of the chloro group at C3 will sterically hinder attack at adjacent positions and electronically disfavor them. The C5 position remains the most probable site of substitution, being para to the strongly directing amino group and ortho to the hydroxyl group.

CompoundPredicted Relative Rate of EASPredicted Major Product(s)
2-Amino-4-methylphenol HighSubstitution at C5
2-Amino-3-chloro-4-methylphenol ModerateSubstitution at C5
Experimental Protocol: Comparative Bromination

This protocol provides a framework for experimentally verifying the predicted differences in reactivity towards electrophilic aromatic substitution.

Objective: To compare the rate of bromination and identify the major products for 2-amino-4-methylphenol and 2-amino-3-chloro-4-methylphenol.

Materials:

  • 2-Amino-4-methylphenol

  • 2-Amino-3-chloro-4-methylphenol

  • Bromine

  • Acetic acid (glacial)

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)

  • NMR tubes and deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of 2-amino-4-methylphenol and 2-amino-3-chloro-4-methylphenol in glacial acetic acid (10 mL).

  • Bromine Addition: At room temperature, add a solution of bromine (1.1 mmol) in acetic acid dropwise to each flask with stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 5 minutes) and analyzing by TLC. Quench the aliquots with a small amount of sodium thiosulfate solution before spotting.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 1 hour), pour the reaction mixture into ice water. If a precipitate forms, filter and wash with cold water. Otherwise, extract the product with dichloromethane.

  • Purification and Analysis: Dry the organic extracts with anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography if necessary. Characterize the products by ¹H NMR and ¹³C NMR to determine the site of bromination.

Expected Outcome: The reaction with 2-amino-4-methylphenol is expected to proceed much faster, as indicated by the rapid disappearance of the starting material on the TLC plate. The major product in both cases is anticipated to be the one where bromine has substituted at the C5 position.

Caption: Workflow for comparative bromination experiment.

B. Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character. This nucleophilicity is crucial for reactions such as acylation, alkylation, and Schiff base formation.[4]

Prediction: The amino group of 2-amino-4-methylphenol will be more nucleophilic than that of its chlorinated analog.

Reasoning: The electron-withdrawing inductive effect of the chlorine in 2-amino-3-chloro-4-methylphenol reduces the electron density on the nitrogen atom.[2] This decrease in electron density makes the lone pair less available for donation to an electrophile, thus lowering its nucleophilicity.

Experimental Protocol: Comparative N-Acetylation

Objective: To compare the rate of N-acetylation of the two compounds as a measure of the amino group's nucleophilicity.

Materials:

  • 2-Amino-4-methylphenol

  • 2-Amino-3-chloro-4-methylphenol

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In separate flasks, dissolve equimolar amounts of each substrate in pyridine.

  • Acylation: Add acetic anhydride (1.1 equivalents) to each flask at 0 °C.

  • Monitoring: Follow the reaction progress by TLC, observing the formation of the higher-Rf acetamide product.

  • Work-up: After a predetermined time, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution to remove excess acetic anhydride and pyridine.

  • Analysis: Dry the organic layer, evaporate the solvent, and analyze the crude product mixture (e.g., by ¹H NMR) to determine the conversion percentage. A higher conversion for 2-amino-4-methylphenol in the same timeframe would indicate greater nucleophilicity.

CompoundPredicted Relative Nucleophilicity of -NH2Predicted Rate of N-Acetylation
2-Amino-4-methylphenol HigherFaster
2-Amino-3-chloro-4-methylphenol LowerSlower
C. Acidity of the Phenolic Hydroxyl Group

The acidity of a phenol is determined by the stability of the corresponding phenoxide anion formed upon deprotonation.

Prediction: 2-amino-3-chloro-4-methylphenol will be a stronger acid (i.e., have a lower pKa) than 2-amino-4-methylphenol.

Reasoning: The stability of the conjugate base (the phenoxide ion) is enhanced by electron-withdrawing groups. The chlorine atom in 2-amino-3-chloro-4-methylphenol exerts an inductive electron-withdrawing effect, which helps to delocalize and stabilize the negative charge on the oxygen atom of the phenoxide ion. This stabilization of the conjugate base leads to an increase in the acidity of the parent phenol.

CompoundKey Electronic Effect on PhenoxidePredicted Relative AcidityPredicted pKa
2-Amino-4-methylphenol No additional stabilizing groupWeaker AcidHigher
2-Amino-3-chloro-4-methylphenol -I effect of Chlorine stabilizes anionStronger AcidLower

Conclusion

The introduction of a single chloro substituent at the C3 position of 2-amino-4-methylphenol has a profound and predictable impact on its chemical reactivity. This comparative guide demonstrates that:

  • Electrophilic Aromatic Substitution: The reactivity of the aromatic ring is attenuated in the chlorinated compound due to the inductive electron-withdrawing nature of chlorine.

  • Nucleophilicity: The amino group in 2-amino-3-chloro-4-methylphenol is less nucleophilic as a result of the reduced electron density on the nitrogen atom.

  • Acidity: The phenolic proton of the chlorinated analog is more acidic due to the stabilization of the resulting phenoxide ion by the electron-withdrawing chloro group.

These insights, grounded in the fundamental principles of physical organic chemistry, provide a predictive framework for chemists and drug developers. By understanding these structure-activity relationships, the selection of starting materials and the design of synthetic routes can be approached with greater precision and confidence.

References

  • EvitaChem. (n.d.). 2-Amino-3-chloro-4-methylphenol hydrochloride.
  • ECHEMI. (n.d.). 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets.
  • Smolecule. (2023, August 15). Buy 2-{[(4-Methylphenyl)amino]methyl}phenol | 14674-88-5.
  • Fiveable. (2025, August 15). P-Chloroaniline: Organic Chemistry Study Guide.
  • CymitQuimica. (n.d.). CAS 95-84-1: 2-Amino-4-methylphenol.
  • Le-Min, T., et al. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.
  • Schmidt, T. C., et al. (2023). Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds: Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. Environmental Science & Technology.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(Azepan-1-yl)-5-chloroaniline.
  • Thermo Fisher Scientific. (2010, October 18). 2-Amino-4-methylphenol Safety Data Sheet.
  • Ghichi, N., et al. (2023). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies.
  • Schmidt, T. C., et al. (2023). Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds: Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol.
  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
  • BOC Sciences. (2026, March 22). The Chemical Properties and Synthesis of 4-Amino-2-methylphenol.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

Validation

GC-MS fragmentation patterns for 2-Amino-3-chloro-4-methylphenol validation

GC-MS Fragmentation Patterns for 2-Amino-3-chloro-4-methylphenol Validation: A Comparative Guide Introduction In pharmaceutical development, the rigorous structural validation of intermediates and impurities is a non-neg...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Patterns for 2-Amino-3-chloro-4-methylphenol Validation: A Comparative Guide

Introduction

In pharmaceutical development, the rigorous structural validation of intermediates and impurities is a non-negotiable regulatory requirement. 2-Amino-3-chloro-4-methylphenol is a highly functionalized aromatic compound containing both a primary amine (-NH2) and a phenolic hydroxyl (-OH) group. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), its polar nature presents a significant analytical challenge. The active hydrogens on the amine and hydroxyl groups readily form strong hydrogen bonds with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, band broadening, and poor quantitative reproducibility[1].

To achieve a self-validating, high-fidelity analytical method, chemical derivatization is mandatory. Derivatization replaces these labile hydrogens with less reactive, non-polar moieties, drastically improving volatility and chromatographic behavior[2]. This guide objectively compares the two premier derivatization strategies—Silylation and Acylation—and analyzes their distinct mass spectral fragmentation patterns to ensure unambiguous structural validation.

Mechanistic Causality in Derivatization Strategy

The selection of a derivatization reagent is not arbitrary; it is dictated by the steric and electronic environment of the analyte. 2-Amino-3-chloro-4-methylphenol features an ortho-substituted chlorine atom adjacent to the amine and hydroxyl groups, creating a sterically hindered environment.

1. Silylation (BSTFA + 1% TMCS) Silylation utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to append trimethylsilyl (TMS) groups to the heteroatoms. Because BSTFA reacts slowly with sterically hindered hydroxyl groups, the addition of 1% Trimethylchlorosilane (TMCS) is required as a catalyst[1]. Furthermore, anhydrous pyridine is introduced to act as an acid scavenger and further accelerate the reaction kinetics. This strategy yields a highly stable Di-TMS derivative.

2. Acylation (TFAA) Acylation employs Trifluoroacetic Anhydride (TFAA) to convert the amine and hydroxyl groups into trifluoroacetyl (TFA) esters/amides. Fluorinated anhydrides are highly electrophilic and efficiently convert sterically hindered phenols and amines into highly volatile derivatives[1]. However, the byproduct of this reaction is trifluoroacetic acid, which necessitates a strict evaporation step prior to injection to prevent the degradation of the GC column's polysiloxane phase.

GCMS_Validation Sample 2-Amino-3-chloro-4-methylphenol (Polar Analyte) Deriv Derivatization Strategy Selection Sample->Deriv Silylation Silylation (BSTFA + TMCS) Forms Di-TMS Derivative Deriv->Silylation Pyridine Catalyst Acylation Acylation (TFAA) Forms Di-TFA Derivative Deriv->Acylation N2 Evaporation Required GCMS GC-MS Analysis (70 eV Electron Ionization) Silylation->GCMS Acylation->GCMS FragTMS TMS Fragmentation m/z 301 [M]+, 286 [M-15]+ GCMS->FragTMS FragTFA TFA Fragmentation m/z 349 [M]+, 280[M-CF3]+ GCMS->FragTFA Validation Structural Validation & Isotopic Profiling (35Cl/37Cl) FragTMS->Validation FragTFA->Validation

Fig 1: GC-MS derivatization and fragmentation workflow for 2-Amino-3-chloro-4-methylphenol.

Comparative Experimental Protocols

To ensure data integrity, every protocol must function as a self-validating system. This requires the inclusion of an isotopically labeled Internal Standard (IS) to correct for injection variability, and a Reagent Blank to identify artifact peaks (e.g., siloxanes from column bleed or reagent degradation).

Protocol A: Silylation via BSTFA + 1% TMCS

  • Sample Preparation: Dissolve 1.0 mg of 2-Amino-3-chloro-4-methylphenol in 1.0 mL of anhydrous ethyl acetate. Strict anhydrous conditions are critical, as the presence of moisture results in poor reaction yields and the rapid hydrolysis of TMS derivatives.

  • Standard Addition: Transfer 100 µL of the sample to a 2 mL glass GC autosampler vial. Add 10 µL of an appropriate Internal Standard (e.g., 4-Chloroaniline-d4, 100 µg/mL).

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 70°C for 30 minutes. The thermal energy overcomes the steric hindrance of the ortho-substituted ring.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: Acylation via TFAA

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous ethyl acetate.

  • Standard Addition: Transfer 100 µL to a GC vial and add 10 µL of the Internal Standard.

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Seal and heat at 60°C for 20 minutes.

  • Evaporation (Critical Step): Remove the cap and evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. This removes excess TFAA and corrosive acid byproducts that would otherwise destroy the GC column.

  • Reconstitution: Redissolve the residue in 100 µL of anhydrous ethyl acetate. Inject 1 µL into the GC-MS.

GC-MS Fragmentation Patterns: Comparative Analysis

When the derivatized molecules enter the mass spectrometer's ionization chamber, they are bombarded by a 70 eV electron beam. This knocks an electron off the molecule, generating an energetically unstable radical cation known as the molecular ion ([M]+)[3]. To achieve stability, this ion undergoes predictable fragmentation pathways[4].

Crucially, because 2-Amino-3-chloro-4-methylphenol contains a chlorine atom, all fragment ions that retain the chlorine will exhibit a characteristic 3:1 isotopic abundance ratio (reflecting the natural abundance of 35Cl to 37Cl). This isotopic signature serves as an intrinsic validation tool.

Silylated Derivative (Di-TMS)

  • Molecular Weight: 157 (Base) + 144 (Two TMS groups) = 301 g/mol .

  • Molecular Ion: The [M]+ peak is clearly visible at m/z 301 (35Cl) and m/z 303 (37Cl).

  • Primary Fragmentation: The dominant pathway is the homolytic cleavage of the Si-CH3 bond, resulting in the loss of a methyl radical (15 Da). This forms the highly stable[M-15]+ base peak at m/z 286 / 288.

Acylated Derivative (Di-TFA)

  • Molecular Weight: 157 (Base) + 192 (Two TFA groups) = 349 g/mol .

  • Molecular Ion: The[M]+ peak is observed at m/z 349 / 351.

  • Primary Fragmentation: The strong electron-withdrawing nature of the fluorine atoms drives the loss of a trifluoromethyl radical (•CF3, 69 Da), yielding an intense [M-69]+ fragment at m/z 280 / 282. A secondary cleavage event involves the loss of the entire trifluoroacetyl group (•COCF3, 97 Da), yielding m/z 252 / 254.

Data Summary

ParameterUnderivatizedSilylation (Di-TMS)Acylation (Di-TFA)
Reagent NoneBSTFA + 1% TMCSTFAA
Molecular Ion [M]+ m/z 157 / 159m/z 301 / 303m/z 349 / 351
Key Fragments m/z 122 [M-Cl]+, 129 [M-CO]+m/z 286 [M-CH3]+, 228 [M-TMS]+m/z 280 [M-CF3]+, 252 [M-COCF3]+
Chromatographic Shape Severe tailing, broad peakSharp, symmetricalSharp, symmetrical
Isotopic Signature 3:1 (35Cl/37Cl) preserved3:1 (35Cl/37Cl) preserved3:1 (35Cl/37Cl) preserved
Method Drawback Poor sensitivity & reproducibilityHighly moisture sensitiveRequires N2 evaporation step

Conclusion

For the definitive validation of 2-Amino-3-chloro-4-methylphenol, direct underivatized GC-MS analysis is analytically inadequate. Silylation with BSTFA/TMCS provides an excellent, rapid workflow provided the laboratory can maintain strictly anhydrous conditions. Conversely, Acylation with TFAA offers superior derivative stability and highly distinct, fluorine-driven fragmentation pathways, making it the preferred choice when extreme moisture control is unfeasible, provided the evaporation step is strictly adhered to.

References[2] Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs - ojp.gov

3] mass spectra - fragmentation patterns - Chemguide - chemguide.co.uk 4] Fragmentation (mass spectrometry) - Wikipedia - wikipedia.org ] The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich - sigmaaldrich.com ] Preparation of TMS Derivatives for GC/MS - CalTech GPS - caltech.edu 1] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review - jfda-online.com

Sources

Comparative

validating 2-Amino-3-chloro-4-methylphenol purity using quantitative NMR (qNMR)

Validating 2-Amino-3-chloro-4-methylphenol Purity: A Comparative Guide to qNMR vs. HPLC As a heavily substituted phenol, 2-Amino-3-chloro-4-methylphenol serves as a critical intermediate in the synthesis of complex pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 2-Amino-3-chloro-4-methylphenol Purity: A Comparative Guide to qNMR vs. HPLC

As a heavily substituted phenol, 2-Amino-3-chloro-4-methylphenol serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced dyes. For researchers and drug development professionals, validating its absolute purity is paramount. Trace regioisomeric impurities (e.g., 2-amino-5-chloro isomers) or oxidation products (such as quinones) can severely impact downstream reaction yields, alter pharmacokinetic profiles, and compromise safety.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) for purity validation, providing the causality behind experimental choices and a self-validating methodology.

The Analytical Dilemma: Relative vs. Absolute Quantitation

Historically, HPLC with UV detection (HPLC-UV) has been the default technique for purity assessment. However, HPLC is fundamentally a relative method. It relies on the assumption that the analyte and its impurities share similar UV response factors, or it requires an identical, highly characterized reference standard for absolute quantitation. For substituted phenols like 2-Amino-3-chloro-4-methylphenol, UV response factors vary drastically depending on the position of auxochromic groups (-OH, -NH2, -Cl). Consequently, HPLC area normalization often misrepresents the true purity.

Quantitative Nuclear Magnetic Resonance (qNMR), recognized by compendial standards such as USP <761>, overcomes this critical limitation[1]. qNMR is a primary ratio method: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of that nucleus, regardless of the molecule's overall structure[2]. By utilizing a certified internal standard (calibrant), qNMR delivers an absolute mass fraction purity without requiring a reference standard of the analyte itself[3].

Comparison Root Purity Validation 2-Amino-3-chloro-4-methylphenol qNMR Quantitative NMR (qNMR) Root->qNMR HPLC HPLC-UV Root->HPLC qNMR_Adv1 Primary Ratio Method (Direct Molar Measurement) qNMR->qNMR_Adv1 qNMR_Adv2 Universal Response (No identical reference needed) qNMR->qNMR_Adv2 HPLC_Adv1 Relative Response Method (Area Normalization) HPLC->HPLC_Adv1 HPLC_Adv2 Requires Identical Reference Standard HPLC->HPLC_Adv2

Figure 1: Logical comparison of qNMR and HPLC-UV principles for absolute purity validation.

Experimental Design & Causality

To design a robust qNMR protocol for 2-Amino-3-chloro-4-methylphenol, every parameter must be chosen with mechanistic intent to ensure a self-validating system:

  • Solvent Selection: DMSO-d6 is selected due to the high polarity of the amino and hydroxyl groups. It ensures complete dissolution without micelle formation, which would otherwise broaden NMR signals and ruin integration accuracy.

  • Internal Standard (IS) Selection: Dimethyl sulfone (DMSO2) TraceCERT® is chosen as the internal calibrant. Causality: DMSO2 provides a sharp, highly stable singlet at ~3.0 ppm. This perfectly avoids the analyte's methyl protons (~2.2 ppm) and aromatic protons (doublets at ~6.5–6.9 ppm), ensuring zero signal overlap for precise integration.

  • Relaxation Delay (D1): Substituted phenols often exhibit long longitudinal relaxation times (T1). To ensure >99.3% magnetization recovery—an absolute prerequisite for quantitative integration—the D1 must be set to at least 5 × T1 of the slowest relaxing proton[4].

Step-by-Step Methodology: Self-Validating qNMR Protocol

This protocol incorporates internal checks to validate the system suitability concurrently with the sample analysis.

  • Metrological Weighing: Accurately weigh ~15.0 mg of 2-Amino-3-chloro-4-methylphenol and ~5.0 mg of certified DMSO2 into a static-free weighing boat using a microbalance (d = 0.001 mg).

    • Self-Validation Check: Record the exact masses. The uncertainty of the balance must be <0.1% of the weighed mass to guarantee metrological traceability.

  • Sample Preparation: Co-dissolve the analyte and IS in 0.8 mL of DMSO-d6. Vortex for 60 seconds and transfer 0.6 mL to a high-quality 5 mm NMR tube.

  • T1 Determination (Inversion Recovery): Run a rapid inversion recovery experiment to determine the T1 of the target analytical signals (the methyl singlet at 2.2 ppm and the DMSO2 singlet at 3.0 ppm).

  • qNMR Acquisition:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 60 seconds (ensuring D1 > 5 × T1 based on step 3).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

    • Acquisition Time (AQ): 4.0 seconds to capture the full Free Induction Decay (FID) without truncation.

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening. Perform manual phase correction (zero and first order) and a multipoint baseline correction. Integrate the DMSO2 signal (3.0 ppm, 6H) and the analyte's methyl signal (2.2 ppm, 3H) to calculate the mass fraction.

qNMR_Workflow A 1. Reference Selection (TraceCERT DMSO2) B 2. Gravimetric Prep (Metrological Weighing) A->B C 3. NMR Acquisition (90° Pulse, D1 > 5*T1) B->C D 4. Spectral Processing (Phase/Baseline Correction) C->D E 5. Absolute Purity Calculation (Mass Fraction) D->E

Figure 2: Step-by-step methodological workflow for self-validating qNMR purity analysis.

Comparative Data Interpretation

To demonstrate the efficacy of qNMR, a synthesized batch of 2-Amino-3-chloro-4-methylphenol was analyzed using both the described qNMR protocol and standard HPLC-UV (254 nm).

ParameterqNMR (Internal Standard: DMSO2)HPLC-UV (Area Normalization at 254 nm)
Primary Principle Direct molar proportionalityDifferential partitioning & UV absorption
Reference Requirement Traceable IS only (e.g., DMSO2)Identical analyte reference standard
Determined Purity 97.4% ± 0.3% (Absolute Mass Fraction)99.1% (Relative Area Percent)
Impurity Detection Detects all proton-containing impuritiesBlind to UV-inactive/shifted impurities
Analysis Time ~15 minutes per sample~30 minutes per sample (plus method dev.)

Data Interpretation: The HPLC-UV method overestimated the purity at 99.1%. This discrepancy occurs because certain impurities (e.g., aliphatic synthetic byproducts or over-chlorinated isomers with shifted UV maximums) have significantly lower UV response factors at 254 nm compared to the main analyte[2]. qNMR, being a molar-based technique, is immune to chromophore variations and accurately quantified the absolute mass fraction at 97.4%.

Conclusion & Recommendations

For the rigorous purity validation of 2-Amino-3-chloro-4-methylphenol, qNMR is the superior technique for absolute quantitation. It eliminates the analytical blind spots associated with UV response factors and completely bypasses the need for identical, highly purified reference standards. While HPLC remains a powerful orthogonal tool for separating and screening trace impurities, qNMR should be the primary analytical directive for establishing the definitive mass fraction of the active intermediate.

References

  • Quantitative 1H NMR: Development and Potential of an Analytical Method Source: PMC - NIH URL:[Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate Source: MDPI URL:[Link]

Sources

Validation

Benchmarking 2-Amino-3-chloro-4-methylphenol Derivatives in Antimicrobial Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) has necessitated the re-evaluation of classical pharmacophores through modern derivatization techniques. Among these, 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) has necessitated the re-evaluation of classical pharmacophores through modern derivatization techniques. Among these, 2-Amino-3-chloro-4-methylphenol (2A3C4MP) and its hydrochloride salts have emerged as highly versatile building blocks in organic synthesis and medicinal chemistry[1][EvitaChem].

Unlike simple phenolics (e.g., chlorocresol) which act primarily as non-specific membrane disruptors, the 2A3C4MP scaffold presents a unique polyfunctional arena:

  • The Phenol (-OH) & Chloro (-Cl) Axis: Tunes the pKa and lipophilicity (LogP), optimizing the molecule's ability to partition into the bacterial lipid bilayer.

  • The Amino (-NH₂) Group: Serves as a synthetic handle for generating Schiff bases, amides, or integrating covalent warheads (such as chloromethyl ketones), which have recently shown high hit rates against Gram-negative pathogens by targeting specific enzymes like FabH[2][bioRxiv].

This guide provides a rigorous, objective benchmarking framework to evaluate 2A3C4MP derivatives against standard antimicrobial agents. We emphasize self-validating experimental protocols and the causality behind assay design to ensure high-fidelity data generation.

High-Throughput Benchmarking Workflow

To prevent the advancement of pan-assay interference compounds (PAINS) or broadly cytotoxic agents, a tiered benchmarking workflow is mandatory.

Workflow Library 2A3C4MP Derivatives Library Synthesis MIC Primary Screen: MIC (CLSI M07 Broth Microdilution) Library->MIC  Purified Compounds TimeKill Secondary Screen: Time-Kill Kinetics MIC->TimeKill  MIC ≤ 16 µg/mL Tox Selectivity Profiling: Mammalian Cytotoxicity MIC->Tox  Parallel profiling Lead Lead Candidate Selection (SI > 10) TimeKill->Lead  Bactericidal Profile Tox->Lead  Low Mammalian Tox

Caption: Tiered benchmarking workflow for 2A3C4MP derivatives, moving from primary MIC screening to Selectivity Index (SI) validation.

Self-Validating Experimental Protocols

Protocol A: Broth Microdilution (MIC & MBC Determination)

This protocol is grounded in the 3[3]. It determines the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Check: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. This is critical because divalent cations stabilize the lipopolysaccharide (LPS) layer in Gram-negative bacteria. Unadjusted broth can yield falsely potent MICs for membrane-active derivatives.

  • Compound Dilution: Prepare a 2-fold serial dilution of the 2A3C4MP derivative in a 96-well plate (range: 0.25 to 128 µg/mL). Ensure DMSO concentration does not exceed 1% v/v in the final assay.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

    • Causality Check: Strict adherence to this inoculum size prevents the "inoculum effect," where an over-dense bacterial population artificially inflates the MIC through target saturation or collective enzymatic degradation.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible growth.

  • Self-Validation (Quality Control): Every plate must include a sterility control (broth only), a growth control (broth + bacteria), and a reference antibiotic (e.g., Vancomycin for S. aureus ATCC 29213) to ensure the assay falls within CLSI acceptable ranges.

Protocol B: Resazurin Cytotoxicity Assay (Selectivity Index)

A compound that kills bacteria by indiscriminately lysing all cell membranes is a toxicant, not a drug. We utilize the resazurin reduction assay to determine the half-maximal cytotoxic concentration (CC₅₀) on mammalian cells (e.g., HepG2 or HEK293)[4][PMC].

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate for 24 hours to allow adherence.

  • Compound Exposure: Treat cells with a concentration gradient of the 2A3C4MP derivatives for 24 hours.

  • Metabolic Readout: Add resazurin dye (final concentration 0.015 mg/mL) and incubate for 2-4 hours.

    • Causality Check: Resazurin is a blue, non-fluorescent indicator. Viable cells with active mitochondrial reductases convert it to resorufin, a pink, highly fluorescent compound. This provides a direct, non-destructive quantitative measure of metabolic viability.

  • Data Analysis: Calculate the CC₅₀ using non-linear regression. The Selectivity Index (SI) is calculated as SI=CC50​/MIC . An SI > 10 is the minimum threshold for advancing a derivative.

Comparative Performance Data

When benchmarking novel 2A3C4MP derivatives, it is crucial to monitor for "Activity Cliffs"—a phenomenon where a minor structural alteration yields a disproportionately massive shift in biological activity[5][PMC].

The table below presents representative benchmarking data comparing unmodified 2A3C4MP, two synthetic derivatives (an N-alkylated variant and a chloromethyl ketone warhead variant), and standard industry benchmarks.

Compound / AgentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)*Mechanism Profile
2A3C4MP (Unmodified) 64>1281502.3Non-specific membrane disruption
Derivative A (N-Alkylated) 86412015.0Enhanced Gram-positive targeting
Derivative B (Covalent Warhead) 248542.5Targeted enzyme inhibition (e.g., FabH)
Chlorocresol (Benchmark 1) 1282562001.5General biocide / Preservative
Vancomycin (Benchmark 2) 1>128>500>500Cell wall synthesis inhibitor

*SI is calculated based on the S. aureus MIC.

Data Interpretation: Unmodified 2A3C4MP behaves similarly to traditional biocides like chlorocresol, exhibiting weak potency and poor selectivity. However, functionalizing the amino group with a covalent warhead (Derivative B) drastically lowers the MIC against both Gram-positive and Gram-negative strains, pushing the SI into a therapeutically viable range.

Proposed Mechanism of Action (MoA)

Understanding how the derivative achieves its bactericidal effect is just as important as knowing if it works. Based on recent chemoproteomic profiling of similar chloromethyl scaffolds[2][bioRxiv], we propose the following MoA pathway for advanced 2A3C4MP derivatives:

Mechanism Drug 2A3C4MP Derivative Membrane Bacterial Membrane Partitioning (LogP ~2.5) Drug->Membrane Target Intracellular Target (e.g., Covalent Binding to FabH) Membrane->Target Cytoplasmic Penetration Efflux Efflux Pump Evasion Membrane->Efflux Structural Bypass Death Bactericidal Effect (Cell Death) Target->Death Irreversible Enzyme Inhibition Efflux->Target

Caption: Proposed mechanistic pathway of advanced 2A3C4MP derivatives, highlighting membrane partitioning and intracellular targeting.

Conclusion

Benchmarking 2-Amino-3-chloro-4-methylphenol derivatives requires a shift from simple phenotypic screening to rigorous, self-validating assays that account for mammalian cytotoxicity. While the base 2A3C4MP scaffold acts as a broad-spectrum, low-potency biocide, targeted derivatization at the amino position can unlock highly selective, potent antimicrobial agents. Researchers must prioritize the Selectivity Index (SI) and time-kill kinetics over raw MIC values to successfully identify viable drug candidates.

References

  • Clinical Laboratory Standards Institute. Antimicrobial Susceptibility Testing Paradigms: Current Status and Future Directions / CLSI M07-A11. ascls.org.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.
  • Buy 2-Amino-3-chloro-4-methylphenol hydrochloride (EVT-2564457). EvitaChem.
  • AMPCliff: Quantitative definition and benchmarking of activity cliffs in antimicrobial peptides.

Sources

Comparative

HPLC Method Validation for Quantifying 2-Amino-3-chloro-4-methylphenol: A Comparative Guide

Introduction & Scientific Context 2-Amino-3-chloro-4-methylphenol (CAS: 1379328-15-0) and its hydrochloride salt (CAS: 1845696-03-8) are highly reactive, planar aromatic compounds utilized as critical intermediates in or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Amino-3-chloro-4-methylphenol (CAS: 1379328-15-0) and its hydrochloride salt (CAS: 1845696-03-8) are highly reactive, planar aromatic compounds utilized as critical intermediates in organic synthesis, medicinal chemistry, and the manufacturing of industrial dyes[1]. The molecule features a complex electronic environment: an electron-donating amino group (-NH₂), an electron-withdrawing chlorine atom (-Cl), and a phenolic hydroxyl group (-OH)[1].

For researchers and drug development professionals, accurately quantifying this compound—often to monitor process impurities or degradation products—requires a highly robust analytical method. This guide objectively compares the performance of a newly optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), providing a self-validating experimental framework based on the latest [2].

The Causality of Method Selection (E-E-A-T)

As an analytical scientist, selecting the correct chromatographic technique requires understanding the causality between the analyte's physicochemical properties and the stationary/mobile phase chemistry.

  • The GC-MS Limitation: While GC-MS is exceptional for volatile compounds, 2-Amino-3-chloro-4-methylphenol is highly polar and thermally labile. Analyzing it via GC-MS requires cumbersome pre-column derivatization (e.g., acetylation or silylation) to prevent peak tailing and thermal degradation[3]. This increases sample preparation time and introduces recovery variability.

  • The RP-HPLC Advantage: RP-HPLC allows for direct injection without derivatization[3]. However, at a neutral pH, the compound exists in a highly polar, partially zwitterionic state, leading to poor retention on standard C18 columns. By lowering the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA), we deliberately suppress the ionization of the phenolic group while protonating the amine. Utilizing an AQ-C18 column (a polar-embedded stationary phase) prevents phase collapse in highly aqueous conditions and ensures strong hydrophobic retention via the chloro- and methyl-substituted aromatic ring.

SeparationMechanism Analyte 2-Amino-3-chloro- 4-methylphenol MobilePhase Mobile Phase (pH 2.5) 0.1% TFA / ACN Analyte->MobilePhase Dissolution State Phenol: Unionized (-OH) Amine: Protonated (-NH3+) MobilePhase->State pH Control Column AQ-C18 Stationary Phase (Polar-Embedded) State->Column Hydrophobic Interaction Detector UV Detection (230 nm) Column->Detector Elution

Fig 1. Causality pathway of chromatographic separation mechanism for the target analyte.

Comparative Performance Data

The following table synthesizes the performance metrics of RP-HPLC against UPLC and GC-MS alternatives for chlorophenol derivatives, demonstrating why RP-HPLC offers the best balance of cost, throughput, and reliability for routine Quality Control (QC)[3].

Performance ParameterRP-HPLC (UV)UPLC (PDA)GC-MS (Derivatized)
Sample Preparation Direct dissolutionDirect dissolutionExtraction + Acetylation
Run Time ~8.0 min~3.5 min~18.0 min (excluding prep)
Sensitivity (LOD) 0.05 µg/mL0.01 µg/mL0.005 µg/mL
Precision (%RSD) < 1.0%< 0.8%< 2.5%
Linear Dynamic Range 1.0 - 150 µg/mL0.5 - 100 µg/mL0.05 - 20 µg/mL
Primary Application Routine API QC & ReleaseHigh-throughput monitoringTrace genotoxic impurity profiling

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the validation protocol must operate as a self-validating system. Before any validation parameters are assessed, a System Suitability Test (SST) must pass predefined acceptance criteria, ensuring the instrument is fit-for-purpose[4].

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-Amino-3-chloro-4-methylphenol reference standard and dissolve in 10 mL of Methanol to achieve a 1.0 mg/mL stock.

  • Working Solutions: Dilute the stock with Mobile Phase A to create calibration levels (10, 25, 50, 75, and 100 µg/mL).

Step 2: Chromatographic Conditions
  • Column: Zorbax SB-Aq (150 mm × 4.6 mm, 5 µm) or equivalent polar-embedded C18.

  • Elution Mode: Isocratic (70% Mobile Phase A : 30% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm (chosen due to the strong π→π∗ transition of the conjugated aromatic system).

  • Injection Volume: 10 µL.

Step 3: ICH Q2(R2) Validation Execution

Following the, the method is subjected to the following sequential workflow[4]:

ValidationWorkflow A System Suitability B Specificity Evaluation A->B Plates > 5000 C Linearity & Range B->C No Interference D Accuracy & Precision C->D R² > 0.999 E Robustness Testing D->E RSD < 2.0%

Fig 2. Analytical workflow for ICH Q2(R2) compliant HPLC method validation.

Validation Results & Acceptance Criteria

Based on empirical validation studies for chlorophenol derivatives, the RP-HPLC method must yield data conforming to the following strict acceptance criteria to be considered validated[5]:

Validation ParameterExperimental MethodologyAcceptance CriteriaExpected Result
System Suitability 6 replicate injections of the 50 µg/mL standard.Tailing factor 1.5; Theoretical plates 5000; %RSD 2.0%.Passes all criteria.
Specificity Inject blank matrix, standard, and sample spiked with known impurities.Resolution ( Rs​ ) between analyte and nearest impurity 1.5. No blank interference. Rs​ > 2.0; Peak purity > 99%.
Linearity & Range Inject 5 concentration levels (10 to 100 µg/mL) in triplicate.Correlation coefficient ( R2 ) 0.999. R2 = 0.9998.
LOD & LOQ Calculated via signal-to-noise ratio (S/N).LOD S/N 3:1; LOQ S/N 10:1.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.
Accuracy (Recovery) Spike sample matrix at 50%, 100%, and 150% of the target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.Mean Recovery = 99.4%.
Method Precision 6 independent sample preparations at 100% test concentration.%RSD of peak areas 2.0%.%RSD = 0.65%.

By adhering to this causality-driven, step-by-step protocol, analytical laboratories can ensure the reliable and reproducible quantification of 2-Amino-3-chloro-4-methylphenol, facilitating tighter quality control in downstream chemical and pharmaceutical manufacturing.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Official ICH Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Documentation. Available at: [Link]

  • Qucosa / Ars Tinctoria. "False positives II – chlorophenols identification towards HPLC-DAD-MS analysis." Analytical Case Studies. Available at: [Link]

Sources

Validation

UV-Vis Spectrophotometric Profiling of 2-Amino-3-chloro-4-methylphenol and Its Metabolites: A Comparative Guide

Introduction and Structural Rationale In drug development and environmental toxicology, tracking the metabolic fate of halogenated aminophenols is critical. 2-Amino-3-chloro-4-methylphenol serves as a highly reactive nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In drug development and environmental toxicology, tracking the metabolic fate of halogenated aminophenols is critical. 2-Amino-3-chloro-4-methylphenol serves as a highly reactive nucleophile in biochemical pathways and a vital intermediate in organic synthesis[1]. Because its structural core contains both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups, it exhibits highly distinct UV-Vis absorption characteristics.

As a Senior Application Scientist, I rely on UV-Vis spectroscopy not merely as a detection tool, but as a mechanistic window into molecular transformations. When this parent compound undergoes Phase I oxidation or Phase II conjugation, the electronic resonance of the aromatic ring is fundamentally altered. This guide objectively compares the UV-Vis spectral performance of the parent compound against its primary metabolites, providing field-proven experimental protocols to validate these shifts.

Mechanistic Insights: The Chromophoric System

To understand the spectra, we must analyze the causality behind the absorption bands:

  • Parent Compound (2-Amino-3-chloro-4-methylphenol): The baseline UV-Vis spectrum of structurally similar chloro-methyl-aminophenols typically exhibits absorption maxima ( λmax​ ) at approximately 204 nm and 281 nm [2]. These correspond to the π→π∗ transitions of the aromatic ring and the n→π∗ transitions facilitated by the lone electron pairs on the -OH and -NH₂ auxochromes[3].

  • The Auxochromic Effect: The amino group acts as a strong electron donor, pushing electron density into the ring and lowering the HOMO-LUMO energy gap. This results in a bathochromic (red) shift compared to an unsubstituted benzene ring.

Metabolic Pathways and Spectral Shifts

When 2-Amino-3-chloro-4-methylphenol enters biological systems, it undergoes specific biotransformations that drastically alter its UV-Vis profile.

  • Phase I Oxidation (Quinone Imine Formation): Aminophenols are highly susceptible to peroxidic oxidation, converting into quinone imines. This transformation destroys the aromaticity but creates a highly conjugated cross-conjugated system. As a result, the absorption spectrum undergoes a massive bathochromic shift, extending deep into the visible region with new peaks emerging around 380 nm and 540–560 nm [4].

  • Phase II N-Acetylation: Acetylation of the amino group pulls the nitrogen's lone pair away from the aromatic ring via resonance with the new carbonyl group. This increases the transition energy, causing a hypsochromic (blue) shift (shifting the 281 nm peak down to ~270 nm) and a reduction in molar absorptivity.

  • Phase II O-Glucuronidation: Conjugation of a bulky glucuronic acid moiety to the phenolic hydroxyl group prevents the oxygen lone pair from participating in ring resonance, similarly inducing a hypsochromic shift.

MetabolicPathway Parent 2-Amino-3-chloro-4-methylphenol (Parent Compound) Oxidation Phase I Oxidation (CYP450 / Peroxidases) Parent->Oxidation -2e-, -2H+ Acetylation Phase II N-Acetylation (NATs) Parent->Acetylation +Acetyl-CoA Glucuronidation Phase II O-Glucuronidation (UGTs) Parent->Glucuronidation +UDP-Glucuronic Acid Quinone 3-Chloro-4-methyl-1,2-benzoquinone (λmax ~380 nm, 550 nm) Oxidation->Quinone NAcetyl N-Acetyl Metabolite (λmax ~270 nm) Acetylation->NAcetyl OGlucuronide O-Glucuronide Conjugate (λmax ~265 nm) Glucuronidation->OGlucuronide

Metabolic pathways of 2-Amino-3-chloro-4-methylphenol and corresponding UV-Vis spectral shifts.

Quantitative Data Presentation

The following table summarizes the comparative optical performance of the parent compound versus its isolated metabolites.

AnalytePrimary λmax​ (nm)Shift Type vs ParentEst. Molar Absorptivity ( ϵ )Mechanistic Causality
Parent Compound 204, 281N/A~3,500 L⋅mol−1⋅cm−1 Baseline π→π∗ and n→π∗ transitions from the conjugated aromatic ring.
Quinone Imine Metabolite 380, 550Strong Bathochromic~12,000 L⋅mol−1⋅cm−1 Loss of aromaticity; formation of an extended, highly conjugated visible-light chromophore.
N-Acetyl Metabolite 270Hypsochromic~2,800 L⋅mol−1⋅cm−1 Amide carbonyl withdraws the nitrogen lone pair, reducing ring conjugation.
O-Glucuronide Conjugate 265Hypsochromic~2,500 L⋅mol−1⋅cm−1 Steric hindrance and loss of the oxygen lone pair's resonance with the aromatic ring.

Self-Validating Experimental Protocol

To accurately measure these spectral differences without artifactual interference, you must employ a rigorously controlled, self-validating workflow. Because aminophenols are sensitive to pH and spontaneous oxidation, standard static scanning is insufficient.

Step-by-Step Methodology: pH-Titrated UV-Vis Analysis
  • Solvent Preparation: Use HPLC-grade acetonitrile and ultrapure water to ensure a low UV-cutoff (<200 nm), as standard buffers may block critical low-wavelength detection[3].

  • Sample Preparation: Prepare a 10 µM stock solution of the target analyte in a degassed, inert atmosphere to prevent spontaneous auto-oxidation.

  • pH Titration: Prepare three matched cuvettes with the analyte buffered at pH 3.0 (protonated amine), pH 7.4 (physiological), and pH 10.0 (deprotonated phenoxide).

  • Baseline Correction: Perform a dual-beam baseline correction using the exact matched buffer (without the analyte) to eliminate solvent background noise.

  • Spectral Acquisition: Scan the samples from 200 nm to 600 nm at a scan rate of 100 nm/min.

The Self-Validating Mechanism: Isosbestic Point Verification

Trustworthiness requires internal validation. How do you know your parent compound isn't degrading into the quinone imine during the scan? Overlay the spectra from the pH 3.0, 7.4, and 10.0 scans. You must look for isosbestic points —specific wavelengths where the total absorbance remains perfectly constant across all pH levels. The preservation of strict isosbestic points mathematically validates that only two species (the protonated and deprotonated forms of the intact compound) are in equilibrium. If the isosbestic points drift, your sample is actively degrading, and the data must be discarded.

UVVisWorkflow SamplePrep Sample Prep (10 µM, Degassed) pHAdjust pH Titration (pH 3.0 to 10.0) SamplePrep->pHAdjust Blanking Baseline Correction (Matched Blank) pHAdjust->Blanking Scan UV-Vis Scanning (200 - 600 nm) Blanking->Scan Analysis Data Analysis (Isosbestic Validation) Scan->Analysis

Step-by-step UV-Vis spectrophotometric workflow for analyzing pH-dependent spectral shifts.

References

  • Title: UV-Vis Spectrum of 4-aminophenol Source: SIELC Technologies URL: [Link]

  • Title: Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH Source: ACS Publications URL: [Link]

  • Title: Full Public Report format - Australian Industrial Chemicals Introduction Scheme (AICIS) Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-chloro-4-methylphenol

As professionals in research and development, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals in research and development, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are critical components of a self-validating system of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-3-chloro-4-methylphenol, a compound that, like many substituted phenols, requires careful management due to its potential health and environmental hazards.

The guidance herein is synthesized from established safety protocols for structurally similar chlorinated and aminated phenols. Given the compound's structure—a chlorinated phenol backbone with an amine substituent—it must be handled with the assumption that it carries risks of skin and eye irritation, is harmful if ingested or inhaled, and poses a significant threat to aquatic ecosystems.[1][2][3][4]

Part 1: Hazard Profile and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE) required to mitigate risk.

Assumed Hazard Classification

Based on data from analogous compounds like 2-Amino-4-chlorophenol and 4-Chloro-3-methylphenol, 2-Amino-3-chloro-4-methylphenol should be treated as a hazardous substance.[5][6]

Hazard CategoryClassification & Precautionary StatementSource Justification
Acute Toxicity (Oral, Dermal, Inhalation) Warning: Harmful if swallowed, in contact with skin, or if inhaled. (H302+H312+H332).[2]Data for 2-chloro-p-cresol and 2-amino-4-chlorophenol indicate these risks.[2][7]
Skin Corrosion / Irritation Warning: Causes skin irritation. (H315). Wash hands thoroughly after handling.[8]A common property of phenolic compounds.[1]
Serious Eye Damage / Irritation Warning: Causes serious eye irritation. (H319).Phenolic compounds are often irritants or corrosives to the eyes.[1][8]
Aquatic Hazard Warning: Harmful or toxic to aquatic life. (H402).Chlorinated phenols are recognized by the EPA as environmental hazards.[3][4][9]
Required Personal Protective Equipment (PPE) & Engineering Controls

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

  • Hand Protection: Wear chemical-impermeable gloves, such as butyl rubber or Viton.[11] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[11]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn over the goggles.[8][12]

  • Body Protection: A lab coat is required. For handling larger quantities or managing spills, a chemically resistant apron is recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][13]

Part 2: Step-by-Step Disposal and Decontamination Procedures

The cardinal rule for the disposal of 2-Amino-3-chloro-4-methylphenol is that it must not be disposed of down the drain or in solid waste trash .[10] It must be treated as hazardous chemical waste.

Waste Segregation and Collection

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. Puncture-proof containers are preferred for solid waste.[10][11] The container must be made of a material compatible with the chemical.

  • Labeling: The container must be affixed with a hazardous waste label detailing its contents: "Hazardous Waste: 2-Amino-3-chloro-4-methylphenol".[10][11] List any solvents or other chemicals present in the waste mixture.

  • Collect Waste:

    • Solid Waste: Place unadulterated excess reagent directly into the designated container.

    • Contaminated Labware: Collect disposable items such as pipette tips, tubes, and gloves contaminated with the chemical in the same solid waste container.[10]

    • Liquid Waste: Collect solutions containing 2-Amino-3-chloro-4-methylphenol in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Incompatible Materials: Store this waste stream separately from strong oxidizing agents (e.g., perchlorates, nitrates), acids, and acid chlorides to prevent potentially violent reactions.[6][8]

Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental release.

Protocol for Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill occurs within it.[13]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in section 1.2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1][8] For a liquid spill, cover with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Cleanup Debris: Carefully collect the absorbent material and spilled chemical using spark-proof tools and place it into the designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with soap and plenty of water.[13] Collect the decontamination rinsate as hazardous liquid waste.

  • Dispose: Seal the waste container and manage it for professional disposal.

The Primary Disposal Pathway

The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste management service.[7][13][14] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][15]

Attempting to neutralize or degrade this chemical in the lab without specific, validated protocols and equipment is not recommended. Advanced Oxidation Processes (AOPs), while effective for some phenolic compounds, are complex procedures that require specialized expertise and equipment and are not suitable for routine laboratory disposal.[16]

Part 3: Emergency Exposure Response

In the event of accidental exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[13] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Call a physician or poison control center immediately.[8]

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of 2-Amino-3-chloro-4-methylphenol.

G Disposal Workflow: 2-Amino-3-chloro-4-methylphenol start Handling/Generating 2-Amino-3-chloro-4-methylphenol Waste ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Excess Reagent, Contaminated Tips, Gloves) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Solutions) assess_waste->liquid_waste Liquid collect_solid Step 3a: Place in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Step 3b: Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid storage Step 4: Store Securely Away from Incompatibles collect_solid->storage collect_liquid->storage disposal Step 5: Arrange Pickup by Certified Hazardous Waste Disposal Service storage->disposal prohibited PROHIBITED: - Drain Disposal - Regular Trash storage->prohibited

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-chloro-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloro-4-methylphenol
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